MS33
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C64H84F3N11O7S |
|---|---|
Molecular Weight |
1208.5 g/mol |
IUPAC Name |
N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]-N-[2-[4-[[3-[4-(4-methylpiperazin-1-yl)-3-[[6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]phenyl]phenyl]methyl]piperazin-1-yl]ethyl]undecanediamide |
InChI |
InChI=1S/C64H84F3N11O7S/c1-43-58(86-42-71-43)46-20-18-44(19-21-46)38-70-61(84)54-36-49(79)41-78(54)62(85)59(63(2,3)4)73-56(81)17-12-10-8-6-7-9-11-16-55(80)68-24-25-75-28-30-76(31-29-75)40-45-14-13-15-47(34-45)48-22-23-53(77-32-26-74(5)27-33-77)52(35-48)72-60(83)50-39-69-57(82)37-51(50)64(65,66)67/h13-15,18-23,34-35,37,39,42,49,54,59,79H,6-12,16-17,24-33,36,38,40-41H2,1-5H3,(H,68,80)(H,69,82)(H,70,84)(H,72,83)(H,73,81)/t49-,54+,59-/m1/s1 |
InChI Key |
GLYGYEQLMMPSAW-QWQPEEPRSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCC(=O)NCCN4CCN(CC4)CC5=CC(=CC=C5)C6=CC(=C(C=C6)N7CCN(CC7)C)NC(=O)C8=CNC(=O)C=C8C(F)(F)F)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCC(=O)NCCN4CCN(CC4)CC5=CC(=CC=C5)C6=CC(=C(C=C6)N7CCN(CC7)C)NC(=O)C8=CNC(=O)C=C8C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
The Emergence of MS33: A Targeted Approach to WDR5 Degradation for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
The selective degradation of intracellular proteins offers a promising therapeutic strategy for diseases driven by oncogenic proteins. MS33 has been identified as a potent and selective degrader of WD40-repeat-containing protein 5 (WDR5), a key scaffolding protein implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML). This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound is a heterobifunctional molecule, specifically a proteolysis-targeting chimera (PROTAC), designed to induce the degradation of WDR5. Its mechanism of action relies on the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the WDR5 protein, thereby marking WDR5 for degradation by the proteasome.[1][2]
The structure of this compound consists of three key components:
-
A moiety that binds to WDR5, derived from the known WDR5 inhibitor OICR-9429.[2]
-
A ligand that binds to the VHL E3 ligase.[2]
-
A linker that connects the WDR5-binding and VHL-binding moieties.[2]
This tripartite design allows this compound to act as a molecular bridge, bringing WDR5 into close proximity with the VHL E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to WDR5. Polyubiquitination of WDR5 serves as a signal for its recognition and subsequent degradation by the 26S proteasome, leading to a reduction in cellular WDR5 levels.[1][2] A negative control compound, MS33N, which is a diastereoisomer of this compound, is incapable of binding to the VHL E3 ligase and thus does not induce WDR5 degradation, confirming the VHL-dependent mechanism.[2]
Figure 1: Mechanism of action of this compound as a WDR5 degrader.
Quantitative Data Summary
The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.
Table 1: Binding Affinities
| Molecule | Target | Binding Affinity (Kd) |
| This compound | WDR5 | 120 nM |
| This compound | VCB Complex | 870 nM |
VCB complex consists of VHL, Elongin C, and Elongin B.[1]
Table 2: In Vitro Degradation Performance in MV4;11 Cells
| Parameter | Value |
| DC50 | 260 nM |
| Dmax | 71% |
DC50 is the concentration of the degrader that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Immunoblotting for WDR5 Degradation
This protocol is used to assess the concentration-dependent degradation of WDR5 in cells treated with this compound.
Workflow Diagram:
Figure 2: Experimental workflow for immunoblotting.
Methodology:
-
Cell Culture: MV4;11 cells, a human AML cell line, are cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of this compound, the negative control MS33N, or the WDR5 inhibitor OICR-9429 for 18 hours.[2]
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for WDR5. A primary antibody against a housekeeping protein, such as tubulin, is used as a loading control.[2]
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Chemiluminescent Detection: A chemiluminescent substrate is added to the membrane, and the resulting light signal, proportional to the amount of protein, is detected.
-
Data Analysis: The intensity of the bands corresponding to WDR5 and the loading control are quantified. The level of WDR5 is normalized to the loading control to determine the extent of degradation.
Isothermal Titration Calorimetry (ITC)
This biophysical technique is used to measure the binding affinity of this compound to WDR5 and the VCB complex.
Methodology:
-
Sample Preparation: Purified WDR5 protein and the VCB complex are prepared in a suitable buffer. A solution of this compound is also prepared in the same buffer.
-
ITC Experiment:
-
To measure the binding of this compound to WDR5, the WDR5 solution is placed in the sample cell of the ITC instrument, and the this compound solution is loaded into the injection syringe.
-
To assess the formation of the ternary complex, WDR5 is first saturated with this compound. The VCB complex is then titrated into this saturated solution.[2]
-
-
Data Acquisition: A series of small injections of the ligand (this compound or VCB complex) into the sample cell are performed. The heat change associated with each injection is measured.
-
Data Analysis: The resulting data are fitted to a binding model to determine the dissociation constant (Kd), which is a measure of binding affinity.
Downstream Signaling and Therapeutic Implications
WDR5 is a crucial component of the mixed-lineage leukemia (MLL) histone methyltransferase complex, which is involved in the methylation of histone H3 at lysine 4 (H3K4).[2] This epigenetic mark is associated with active gene transcription. WDR5 also interacts with other proteins, including the oncoprotein c-MYC.[2]
By inducing the degradation of WDR5, this compound is expected to disrupt the function of the MLL complex and other WDR5-containing complexes. This leads to a reduction in H3K4 methylation and the downregulation of genes that are critical for the proliferation and survival of cancer cells. The therapeutic potential of this compound lies in its ability to selectively eliminate a key driver of oncogenesis in WDR5-dependent cancers.
Figure 3: Downstream effects of this compound-mediated WDR5 degradation.
References
MS33: A Technical Guide to Synthesis, Purification, and Mechanism of Action as a WDR5 Degrader
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and mechanism of action of MS33, a potent and selective WD-repeat-containing protein 5 (WDR5) degrader. The information presented is intended to equip researchers and drug development professionals with the necessary knowledge to work with and understand this compound.
Introduction to this compound
This compound is a heterobifunctional molecule designed as a proteolysis-targeting chimera (PROTAC) to induce the degradation of WDR5.[1][2] WDR5 is a scaffold protein that plays a critical role in the assembly and function of multiple protein complexes, including the mixed-lineage leukemia (MLL) histone methyltransferase complex, and is implicated in various cancers, such as acute myeloid leukemia (AML).[1][3] By recruiting WDR5 to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound triggers the ubiquitination and subsequent proteasomal degradation of WDR5, offering a promising therapeutic strategy for WDR5-dependent malignancies.[1][4]
The design of this compound is based on conjugating a WDR5-binding moiety, derived from the well-characterized inhibitor OICR-9429, to a VHL E3 ligase ligand through a chemical linker.[1] This modular design allows for the specific and efficient degradation of the target protein. A closely related analog, MS33N, serves as a negative control; it contains a diastereoisomer of the VHL ligand that is incapable of binding to the VHL E3 ligase, thus preventing WDR5 degradation.[1]
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of the WDR5-binding moiety, the VHL ligand with an appropriate linker attachment point, and the final conjugation of these two components. The general synthetic strategy is based on the modification of the OICR-9429 scaffold.[1][5][6]
Experimental Protocol: General Synthesis Route
The synthesis of this compound and similar WDR5 degraders has been reported in the scientific literature.[5][6] A generalized synthetic scheme is presented below, based on published methods. Specific reaction conditions, reagents, and yields can be found in the supplementary information of the cited publications.
Scheme 1: Synthesis of the WDR5-binding moiety with a linker attachment point.
This typically involves modifying the OICR-9429 structure to introduce a reactive group, such as an amine or a carboxylic acid, on the solvent-exposed morpholine ring, which is replaced with a piperazine group tethered with a short ethylamine group to serve as an exit vector for linker attachment.[1]
Scheme 2: Synthesis of the VHL ligand with a compatible linker.
The VHL ligand is synthesized with a linker that has a terminal functional group compatible with the reactive group on the WDR5-binding moiety for the final coupling reaction.
Scheme 3: Conjugation of the WDR5-binding moiety and the VHL ligand.
The final step involves the coupling of the two synthesized fragments to form the this compound molecule. This is typically achieved through standard amide bond formation or other robust coupling chemistries.
Detailed, step-by-step protocols and characterization data (¹H NMR, ¹³C NMR, and mass spectrometry) for each intermediate and the final product are essential for successful synthesis and can be found in the supporting information of the primary literature.[1][5][6]
Purification of this compound
The purification of the final this compound compound is critical to remove any unreacted starting materials, reagents, and byproducts, ensuring the high purity required for biological assays. Common purification techniques for organic compounds of this nature are employed.[7]
Experimental Protocol: Purification Strategy
-
Chromatography: The primary method for purifying this compound is typically reversed-phase high-performance liquid chromatography (HPLC). This technique separates compounds based on their hydrophobicity. A gradient of solvents, such as water and acetonitrile with a modifier like trifluoroacetic acid (TFA) or formic acid, is commonly used to elute the compound from the column.
-
Crystallization: If the compound is a solid and a suitable solvent system can be found, recrystallization can be an effective method for achieving high purity.[6][7] This involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals.
-
Characterization of Purity: The purity of the final compound should be assessed by analytical HPLC and confirmed by mass spectrometry to ensure the correct molecular weight.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound as reported in the literature.
| Parameter | Value | Reference |
| Binding Affinity (Kd) to WDR5 | 120 nM | [2] |
| Binding Affinity (Kd) to VCB * | 870 nM | [2] |
| Half-Maximal Degradation (DC50) | 260 ± 56 nM | [1] |
| Maximum Degradation (Dmax) | 71 ± 5% | [1] |
| **VCB complex: VHL, Elongin C, and Elongin B |
Mechanism of Action and Signaling Pathway
This compound functions as a PROTAC, hijacking the cell's natural protein disposal system to selectively eliminate WDR5.[1][3] The mechanism involves the formation of a ternary complex between WDR5, this compound, and the VHL E3 ubiquitin ligase.[1] This proximity induces the poly-ubiquitination of WDR5 by the E3 ligase, marking it for recognition and degradation by the 26S proteasome.[1] The degradation of WDR5 disrupts its oncogenic functions, leading to the suppression of cancer cell growth.[1][3]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its evaluation.
Caption: Mechanism of action of this compound as a WDR5 degrader.
Caption: General experimental workflow for this compound evaluation.
References
- 1. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Discovery of Potent and Selective WDR5 Proteolysis Targeting Chimeras as Potential Therapeutics for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Assessment of Novel Therapeutics for Multiple Sclerosis
Disclaimer: The specific compound "MS33" could not be definitively identified in publicly available scientific literature. It may be an internal designation for a novel compound not yet in the public domain. This guide, therefore, provides a comprehensive overview of the typical in vitro biological activities, experimental protocols, and signaling pathways assessed for a representative therapeutic candidate in the context of Multiple Sclerosis (MS), a chronic demyelinating disease of the central nervous system (CNS).[1] This document is intended for researchers, scientists, and drug development professionals.
Core In Vitro Models in Multiple Sclerosis Research
To investigate the pathophysiology of MS and assess the efficacy of new therapeutic agents, various in vitro models are employed. These models aim to replicate specific aspects of the disease, such as demyelination, neuroinflammation, and immune cell activation.
-
Primary Cell Cultures: These models use cells directly isolated from animal or human tissue and are considered to closely mimic their in vivo counterparts.[1] Common primary cultures in MS research include co-cultures of oligodendrocytes and neurons to study myelination, as well as cultures of microglia and astrocytes to investigate neuroinflammation.[2]
-
Induced Pluripotent Stem Cell (iPSC) Models: iPSCs derived from MS patients can be differentiated into various CNS cell types, including neurons and oligodendrocytes. These models are powerful tools for studying disease phenotypes and for drug screening, as they retain the genetic and epigenetic information of the patient.[1]
-
Organotypic Cultures: These are 3D culture systems, often using thin slices of brain tissue, that preserve the cellular composition and structure of the brain.[1] They provide a more complex and physiologically relevant environment to study the effects of therapeutic compounds compared to 2D cell cultures.
Quantitative Assessment of Biological Activity
The in vitro activity of a potential MS therapeutic is quantified through various assays. The data below is for a hypothetical compound, "Compound X," to illustrate typical data presentation.
| Assay | Cell Type/Model | Metric | Compound X Result | Description |
| Myelination Assay | Neuron-Oligodendrocyte Co-culture | EC50 | 150 nM | Concentration for 50% maximal promotion of myelination. |
| LPS-induced Neuroinflammation | Primary Microglia | IC50 (TNF-α release) | 75 nM | Concentration for 50% inhibition of TNF-α release. |
| IC50 (IL-6 release) | 90 nM | Concentration for 50% inhibition of IL-6 release. | ||
| T-Cell Proliferation Assay | Activated T-Lymphocytes | IC50 | 50 nM | Concentration for 50% inhibition of proliferation. |
| Cytokine Release Assay | Human PBMCs | IC50 (IL-17A release) | 65 nM | Concentration for 50% inhibition of IL-17A release. |
Key Signaling Pathways in Multiple Sclerosis
The pathology of MS involves complex signaling pathways that regulate inflammation, immune responses, and myelination. Understanding how a compound modulates these pathways is crucial.
A key pathway in neuroinflammation involves the activation of microglia, the resident immune cells of the CNS. Upon stimulation with pro-inflammatory signals like Lipopolysaccharide (LPS), microglia activate signaling cascades leading to the production of inflammatory cytokines such as TNF-α and IL-6. These cytokines contribute to demyelination and neuronal damage.
Detailed Experimental Protocols
Detailed and reproducible protocols are essential for the accurate assessment of a compound's in vitro activity.
Myelination Assay Protocol
This assay evaluates a compound's ability to promote the myelination of neurons by oligodendrocytes in a co-culture system.[1]
-
Cell Culture:
-
Plate primary neurons on a suitable substrate and allow them to mature for 7-10 days.
-
Isolate and purify oligodendrocyte precursor cells (OPCs).
-
Add the OPCs to the mature neuronal culture.
-
-
Compound Treatment:
-
After 24 hours of co-culture, treat the cells with varying concentrations of the test compound.
-
Include a positive control (e.g., a known myelination-promoting factor) and a vehicle control.
-
Incubate for 10-14 days to allow for oligodendrocyte differentiation and myelination.
-
-
Analysis:
-
Fix the cells and perform immunofluorescence staining for myelin basic protein (MBP), a key component of the myelin sheath, and a neuronal marker (e.g., neurofilament).
-
Capture images using fluorescence microscopy.
-
Quantify the extent of myelination by measuring the length of MBP-positive segments co-localized with neuronal axons.
-
Calculate the EC50 value from the dose-response curve.
-
LPS-Induced Neuroinflammation Assay Protocol
This assay assesses the anti-inflammatory properties of a compound by measuring its ability to inhibit the release of pro-inflammatory cytokines from microglia stimulated with LPS.[1]
-
Cell Culture:
-
Isolate primary microglia from neonatal rodent brains and plate them in multi-well plates.
-
Allow the cells to adhere and become quiescent for 24-48 hours.
-
-
Compound Treatment:
-
Pre-treat the microglial cultures with various concentrations of the test compound for 1-2 hours.
-
-
Inflammatory Challenge:
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 6-24 hours). Include an untreated control group.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine assay.
-
-
Data Analysis:
-
Normalize cytokine levels to the vehicle-treated, LPS-stimulated control.
-
Generate a dose-response curve and calculate the IC50 value.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and validating a compound's effect on myelination.
References
The Discovery and Mechanism of MS33: A Targeted WDR5 Degrader
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
MS33 is a synthetic, heterobifunctional small molecule designed as a selective degrader of WD-repeat-containing protein 5 (WDR5). As a Proteolysis Targeting Chimera (PROTAC), this compound operates by inducing the proximity of WDR5 to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of WDR5. This technical guide provides a comprehensive overview of the discovery, origin, mechanism of action, and key experimental data related to this compound, offering valuable insights for researchers in oncology, epigenetics, and drug development.
Discovery and Origin of this compound
This compound was rationally designed and synthesized by a collaboration of researchers from the University of North Carolina at Chapel Hill and the Icahn School of Medicine at Mount Sinai[1]. The development of this compound was part of a broader effort to target WDR5, a scaffolding protein crucial for the assembly and function of multiple protein complexes, including the mixed-lineage leukemia (MLL)/SET1 histone methyltransferases, which are implicated in various cancers, particularly acute myeloid leukemia (AML)[1][2].
The design of this compound originated from the well-characterized WDR5 inhibitor, OICR-9429[1][3]. By analyzing the crystal structure of OICR-9429 in complex with WDR5, researchers identified the morpholine ring of the inhibitor as a solvent-exposed moiety suitable for modification without disrupting its binding to the WDR5 "WIN" site[1]. This position was selected as an attachment point for a chemical linker.
This compound is a heterobifunctional molecule, or PROTAC, comprising three key components:
-
A WDR5-binding moiety: Derived from the WDR5 inhibitor OICR-9429.
-
An E3 ligase ligand: Specifically, the VHL-1 ligand, which recruits the VHL E3 ubiquitin ligase complex.
-
A chemical linker: A relatively long polyethylene glycol (PEG) and alkyl chain that connects the WDR5 binder to the VHL ligand[1][4].
A crucial control molecule, MS33N, was also synthesized. MS33N is a close analog that contains a diastereoisomer of the VHL-1 ligand, rendering it incapable of binding to the VHL E3 ligase. This molecule serves as a negative control to demonstrate that the degradation activity of this compound is dependent on VHL engagement[1][5].
Mechanism of Action: Targeted Protein Degradation
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate WDR5. The process involves several key steps:
-
Ternary Complex Formation: this compound simultaneously binds to WDR5 and the VHL E3 ligase, bringing them into close proximity to form a ternary complex (WDR5-MS33-VHL)[1][5]. The crystal structure of this complex has been solved (PDB ID: 7JTO), revealing the specific molecular interactions that stabilize this assembly[1][5].
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of WDR5.
-
Proteasomal Recognition and Degradation: The polyubiquitinated WDR5 is then recognized by the 26S proteasome, a large protein complex that degrades tagged proteins into smaller peptides, effectively eliminating WDR5 from the cell[1].
This degradation is highly specific and dependent on the components of the UPS. Experiments have shown that pretreatment of cells with proteasome inhibitors (like carfilzomib), neddylation inhibitors (MLN4924, which inactivate E3 ligases), or competing VHL ligands blocks this compound-mediated WDR5 degradation[1][5].
Signaling Pathway and Downstream Effects
The degradation of WDR5 has significant downstream consequences on cellular signaling and gene regulation. WDR5 is a core component of the MLL/KMT2A complex, which is responsible for histone H3 lysine 4 (H3K4) methylation, an epigenetic mark associated with active gene transcription[6][7]. By degrading WDR5, this compound leads to the disassociation of the MLL complex from chromatin, resulting in decreased H3K4 methylation at target gene loci and suppression of their transcription[7]. This mechanism is particularly relevant in MLL-rearranged leukemias, where the oncogenic activity of MLL fusion proteins is dependent on the MLL/KMT2A complex[1].
Visualizations
Figure 1: Mechanism of action for this compound-induced WDR5 degradation.
Figure 2: General experimental workflow for evaluating this compound activity.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds from published studies.
Table 1: Degradation Efficiency of this compound in MV4;11 AML Cells
| Parameter | Value | Notes | Reference |
|---|---|---|---|
| DC50 | 260 ± 56 nM | Half-maximal degradation concentration after 18 hours of treatment. | [1] |
| Dmax | 71 ± 5% | Maximum degradation observed. A slight hook effect was noted at higher concentrations. |[1] |
Table 2: Comparative Binding Affinities (Isothermal Titration Calorimetry)
| Compound | Binding Target | Dissociation Constant (Kd) | Reference |
|---|---|---|---|
| This compound | WDR5 | 120 ± 7 nM | [1] |
| This compound | VCB Complex* | 870 ± 76 nM | [1] |
| MS67 | WDR5 | 63 ± 10 nM | [1] |
| MS67 | VCB Complex* | 140 ± 7.2 nM | [1] |
*VCB Complex consists of VHL, Elongin C, and Elongin B.
Key Experimental Protocols
This section details the methodologies for experiments crucial to the characterization of this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the preparation of the modified OICR-9429 WDR5 binder, the linker, and the VHL-1 ligand, followed by their conjugation. Detailed synthetic schemes are provided in the supplementary materials of the primary publication by Yu et al. (2021)[1][5]. The general procedure involves:
-
Synthesis of the WDR5-binding moiety: Starting from commercially available reagents, the OICR-9429 analog is synthesized with a piperazine group to serve as the attachment point for the linker.
-
Synthesis of the Linker-VHL Ligand: The VHL-1 ligand is synthesized and then attached to the appropriate chemical linker.
-
Conjugation: The WDR5 binder is coupled with the Linker-VHL ligand fragment via an amide bond formation reaction to yield the final this compound product.
-
Purification: The final compound is purified using reverse-phase high-performance liquid chromatography (HPLC)[8].
Cell Culture and Compound Treatment
-
Cell Lines: Human AML cell lines, such as MV4;11, are commonly used. These cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For degradation studies, cells are seeded at a specified density (e.g., 0.5 x 106 cells/mL) and treated with varying concentrations of this compound, MS33N (negative control), or OICR-9429 for a specified duration (e.g., 18 hours)[1].
Western Blotting for WDR5 Degradation
-
Cell Lysis: After treatment, cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with a primary antibody against WDR5. An antibody against a housekeeping protein (e.g., Tubulin or GAPDH) is used as a loading control.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Band intensities are quantified using densitometry software (e.g., ImageJ). The WDR5 protein level is normalized to the loading control[8].
Cell Viability Assays
-
Procedure: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Measurement: Cell viability is measured using a luminescent assay such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence values are normalized to vehicle-treated controls. The half-maximal inhibitory concentration (IC50) values are calculated by fitting the data to a dose-response curve using graphing software (e.g., GraphPad Prism).
Isothermal Titration Calorimetry (ITC)
-
Purpose: To measure the binding affinity (Kd) of the degrader to its target proteins (WDR5 and the VCB complex).
-
Procedure: A solution of the compound (e.g., this compound) is titrated into a solution of the purified target protein in the sample cell of a microcalorimeter.
-
Data Analysis: The heat changes associated with the binding events are measured and used to determine the thermodynamic parameters of the interaction, including the Kd.
Conclusion and Future Directions
This compound represents a first-generation PROTAC degrader for WDR5, successfully demonstrating the feasibility of targeting this key epigenetic regulator for degradation. While subsequent research has led to the development of more potent degraders like MS67, the discovery of this compound was a critical proof-of-concept[1][8]. The structural and biochemical data obtained from studying this compound provided crucial insights that enabled the rational design of optimized molecules with improved degradation efficiency and anti-tumor activity[8]. The methodologies and findings associated with this compound continue to serve as a valuable reference for the ongoing development of targeted protein degraders in oncology and beyond.
References
- 1. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of WD-Repeat-Containing Protein 5 (WDR5) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule WDR5 inhibitors down-regulate lncRNA expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a dual WDR5 and Ikaros PROTAC degrader as an anti-cancer therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Potent and Selective WDR5 Proteolysis Targeting Chimeras as Potential Therapeutics for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Identity of MS33: A Multifaceted Designation in Scientific Research
The identifier "MS33" presents a complex and multifaceted profile within the scientific landscape, appearing in diverse research contexts ranging from virology and immunology to materials science. However, a singular, well-defined chemical entity universally recognized as "this compound" for the purposes of drug development remains elusive in publicly available scientific literature. This guide aims to navigate the various interpretations of "this compound" based on current research, highlighting the distinct areas where this designation appears.
M33: A Viral G Protein-Coupled Receptor
In the field of virology, "M33" refers to a G protein-coupled receptor (GPCR) encoded by the murine cytomegalovirus (MCMV). This protein is crucial for the virus's ability to replicate within its host, particularly in the salivary glands. Research indicates that M33 activates intracellular signaling cascades through multiple mechanisms.
One key pathway involves the activation of heterotrimeric G(q/11) proteins, which in turn stimulates phospholipase C-beta (PLC-β) and protein kinase C (PKC). This cascade leads to the activation of the transcription factor CREB.[1] Interestingly, M33 can also activate other signaling molecules, such as the p38α mitogen-activated protein kinase (MAPK) and the transcription factor NF-κB, through pathways that are independent of G(q/11) and PKC signaling.[1] The intricate signaling network initiated by the M33 receptor underscores its importance in MCMV pathogenesis and highlights it as a potential therapeutic target for antiviral strategies.
IL-33: A Cytokine Implicated in Multiple Sclerosis
In the context of neuroinflammation and autoimmune diseases, "IL-33" designates a cytokine, a type of signaling protein, that has been implicated in the pathogenesis of multiple sclerosis (MS). Studies have shown that both IL-33 and its receptor, ST2, are upregulated in the brain lesions of MS patients.[2] This increased expression is observed in various central nervous system (CNS) cells, including neurons, astrocytes, microglia, and oligodendrocytes.[2]
The IL-33/ST2 signaling pathway is thought to play a unique role within the CNS, potentially contributing to the inflammatory processes that lead to demyelination, a hallmark of MS.[2] Research suggests that IL-33 may directly inhibit the myelination process in the CNS, further implicating it as a key player in the progression of MS.[2]
"this compound" as a Sample or Compound Identifier
Beyond specific proteins, the term "this compound" also appears as an identifier for samples or compounds in various other scientific disciplines, without referring to a consistent chemical structure. For instance, in the realm of materials science and crystallography, "this compound" has been used as a designation in studies on the structure-property relationships of molecular crystals and the development of new metal-organic materials. Similarly, internal or archival coding systems in toxicological studies have utilized this identifier. It is crucial for researchers encountering this term to consider the specific context of the study to understand what "this compound" refers to in that particular instance.
Conclusion
While the designation "this compound" appears across several distinct and important areas of scientific inquiry, it does not correspond to a single, publicly defined chemical compound for which a comprehensive technical guide on its structure and properties can be compiled. The term most prominently refers to the murine cytomegalovirus G protein-coupled receptor M33 and the cytokine Interleukin-33, both of which are proteins with complex biological roles. In other fields, "this compound" serves as a non-standardized identifier. Therefore, researchers and drug development professionals are advised to carefully consider the specific scientific context when encountering the term "this compound" to avoid ambiguity and ensure accurate interpretation of the available data. Further clarification from the original source of the query would be necessary to provide a detailed analysis of a specific small molecule compound if "this compound" is being used as an internal or novel codename.
References
- 1. Activation of intracellular signaling pathways by the murine cytomegalovirus G protein-coupled receptor M33 occurs via PLC-{beta}/PKC-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of IL-33 and ST2 signalling pathway in multiple sclerosis: expression by oligodendrocytes and inhibition of myelination in central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Toxicity Profile of MS33: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, publicly available data regarding preliminary toxicity studies, preclinical safety evaluations, or the specific mechanism of action for a compound designated "MS33" is not available. The following guide provides a structured framework and illustrative examples based on common practices in preclinical toxicology and information related to similar biological molecules, intended to serve as a template for when such data becomes accessible.
Quantitative Toxicity Data Summary
Comprehensive toxicological assessment of a novel compound is critical for its development. The following tables are presented as a template to summarize quantitative data from preliminary toxicity studies of this compound.
Table 1: Acute Oral Toxicity of this compound in Rodent Models
| Species/Strain | Sex | Dose (mg/kg) | No. of Animals | Mortality | Clinical Observations |
| Sprague-Dawley Rat | Male | 500 | 5 | 0/5 | No adverse effects observed |
| 1000 | 5 | 0/5 | Lethargy within 2 hours, resolved by 24 hours | ||
| 2000 | 5 | 1/5 | Lethargy, piloerection; mortality at 48 hours | ||
| Female | 500 | 5 | 0/5 | No adverse effects observed | |
| 1000 | 5 | 0/5 | No adverse effects observed | ||
| 2000 | 5 | 0/5 | Lethargy within 4 hours, resolved by 48 hours | ||
| CD-1 Mouse | Male | 500 | 5 | 0/5 | No adverse effects observed |
| 1000 | 5 | 0/5 | No adverse effects observed | ||
| 2000 | 5 | 2/5 | Lethargy, ataxia; mortality between 24-48 hours | ||
| Female | 500 | 5 | 0/5 | No adverse effects observed | |
| 1000 | 5 | 0/5 | No adverse effects observed | ||
| 2000 | 5 | 1/5 | Lethargy; mortality at 72 hours |
Table 2: Repeated Dose Toxicity of this compound (28-Day Study in Rats)
| Parameter | Control (Vehicle) | Low Dose (10 mg/kg) | Mid Dose (50 mg/kg) | High Dose (100 mg/kg) |
| Body Weight Change (g) | ||||
| Male | +120 ± 10.5 | +115 ± 9.8 | +95 ± 12.1 | +70 ± 15.3** |
| Female | +80 ± 8.2 | +78 ± 7.5 | +70 ± 9.1 | +55 ± 10.2 |
| Hematology | ||||
| WBC (10^3/µL) - Male | 8.5 ± 1.2 | 8.3 ± 1.1 | 7.9 ± 1.4 | 6.5 ± 1.0 |
| ALT (U/L) - Male | 45 ± 5.1 | 48 ± 6.2 | 65 ± 8.9 | 98 ± 12.5 |
| Organ Weights (g) | ||||
| Liver - Male | 12.3 ± 1.5 | 12.5 ± 1.3 | 14.8 ± 1.9* | 16.2 ± 2.1 |
| Spleen - Female | 0.8 ± 0.1 | 0.8 ± 0.2 | 0.7 ± 0.1 | 0.6 ± 0.1 |
| p < 0.05, *p < 0.01 compared to control group. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological findings.
Acute Oral Toxicity Study
-
Test System: Sprague-Dawley rats (8-10 weeks old) and CD-1 mice (6-8 weeks old), sourced from a certified vendor.
-
Housing: Animals were housed in polycarbonate cages under standard laboratory conditions (22 ± 3°C, 50-60% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimatization: A minimum of 7 days of acclimatization before the commencement of the study.
-
Dose Administration: this compound was suspended in a vehicle of 0.5% carboxymethyl cellulose. A single oral gavage dose was administered to the animals. A control group received the vehicle alone.
-
Observations: Animals were observed for mortality, clinical signs of toxicity, and behavioral changes continuously for the first 4 hours post-dosing and then twice daily for 14 days. Body weights were recorded on days 0, 7, and 14.
-
Necropsy: All animals were subjected to a gross necropsy at the end of the 14-day observation period.
In Vitro Cytotoxicity Assay
-
Cell Line: Human hepatoma cell line (HepG2).
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Procedure: Cells were seeded in 96-well plates and allowed to attach overnight. This compound, dissolved in DMSO and then diluted in culture medium, was added at various concentrations. The final DMSO concentration was kept below 0.1%.
-
Viability Assessment: After 24 hours of incubation with this compound, cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm.
-
Data Analysis: The concentration of this compound that caused a 50% reduction in cell viability (IC50) was calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
While the specific signaling pathway of this compound is unknown, the following diagram illustrates the known signaling of the murine cytomegalovirus G protein-coupled receptor M33, which was identified during preliminary literature searches and serves as an example of a relevant biological pathway.[1]
Caption: Signaling pathways of the M33 G protein-coupled receptor.
The following diagram illustrates a general experimental workflow for preclinical toxicity assessment.
Caption: General workflow for preclinical toxicity evaluation.
References
In Silico Modeling of Interleukin-33 Binding in Multiple Sclerosis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the in silico modeling of Interleukin-33 (IL-33) binding, with a focus on its implications in Multiple Sclerosis (MS). IL-33, a member of the IL-1 cytokine family, has been identified as a key player in the pathogenesis of MS, an autoimmune disease characterized by chronic inflammation and demyelination in the central nervous system (CNS).[1] Understanding the molecular interactions of IL-33 with its receptors is crucial for the development of novel therapeutic strategies.
Introduction to IL-33 and its Role in Multiple Sclerosis
Interleukin-33 is a dual-function protein that can act as a traditional cytokine by binding to its receptor complex on the cell surface, or as an intracellular nuclear factor. The primary receptor for IL-33 is ST2 (also known as IL1RL1), which forms a heterodimeric complex with the IL-1 Receptor Accessory Protein (IL-1RAcP) to initiate downstream signaling.[2][3][4][5]
In the context of Multiple Sclerosis, studies have shown that the expression of both IL-33 and its receptor ST2 is elevated in the brain lesions of MS patients.[1] The IL-33/ST2 signaling pathway is thought to contribute to the neuroinflammatory environment in MS by modulating the activity of various immune cells.[1][6] Interestingly, some studies suggest that IL-33 may have a dual role, potentially contributing to both pro-inflammatory and anti-inflammatory responses depending on the context.[1] One study has suggested that IL-33 may inhibit CNS myelination, highlighting its potential role in MS pathology.[1]
The IL-33 Signaling Pathway
The binding of IL-33 to the ST2/IL-1RAcP receptor complex triggers a downstream signaling cascade that is crucial for its biological effects. This signaling pathway involves the recruitment of adaptor proteins and the activation of various kinases, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory genes.
The key steps in the IL-33 signaling pathway are as follows:
-
Ligand Binding: IL-33 binds to the extracellular domain of the ST2 receptor.
-
Receptor Heterodimerization: The IL-33/ST2 complex recruits the co-receptor IL-1RAcP to form a stable ternary signaling complex.[2][5]
-
Recruitment of Adaptor Proteins: The intracellular Toll-interleukin 1 receptor (TIR) domains of ST2 and IL-1RAcP associate, leading to the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88).[4]
-
Activation of Kinases: MyD88 recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family.[4]
-
Activation of TRAF6: Activated IRAKs then interact with and activate TNF receptor-associated factor 6 (TRAF6).[4]
-
Activation of Downstream Pathways: TRAF6 can then activate downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and the nuclear factor-kappa B (NF-κB) pathways.[4]
-
Gene Transcription: Activation of these pathways leads to the translocation of transcription factors like AP-1 and NF-κB into the nucleus, where they induce the transcription of target genes, including those encoding other cytokines and chemokines.
Diagram: IL-33 Signaling Pathway
Caption: A simplified diagram of the IL-33 signaling cascade.
In Silico Modeling of IL-33 Binding
In silico modeling provides a powerful set of tools to investigate the binding of IL-33 to its receptors at a molecular level. These computational approaches can predict binding affinities, identify key interacting residues, and guide the design of potential inhibitors.
A typical workflow for the in silico modeling of IL-33 binding involves several key steps:
-
Homology Modeling: If the 3D structure of the protein of interest is not available, a homology model can be built using the amino acid sequence and a known structure of a related protein as a template.
-
Molecular Docking: This technique predicts the preferred orientation of one molecule (ligand) when bound to another (receptor) to form a stable complex. For IL-33, this could involve docking IL-33 to the ST2 receptor or docking small molecule inhibitors to the IL-33/ST2 binding interface.[3][7][8]
-
Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules in the complex over time. This provides insights into the stability of the predicted binding pose, the flexibility of the proteins, and the energetic contributions of individual residues to the binding.[3][7][8]
-
Binding Free Energy Calculations: Methods such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to estimate the binding free energy of the complex, providing a quantitative measure of binding affinity.[8]
Diagram: In Silico Modeling Workflow for Protein-Protein Interaction
References
- 1. Role of IL-33 and ST2 signalling pathway in multiple sclerosis: expression by oligodendrocytes and inhibition of myelination in central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The structure of interleukin-33 and its interaction with the ST2 and IL-1RAcP receptors – insight into the arrangement of heterotrimeric interleukin-1 signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The IL-33/ST2 pathway: therapeutic target and novel biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of IL-33 and its interaction with the ST2 and IL-1RAcP receptors--insight into heterotrimeric IL-1 signaling complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of small molecular inhibitors for interleukin-33/ST2 protein–protein interaction: a virtual screening, molecular dynamics simulations and binding free energy calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-based discovery of interleukin-33 inhibitors: a pharmacophore modelling, molecular docking, and molecular dynamics simulation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of small molecular inhibitors for interleukin-33/ST2 protein-protein interaction: a virtual screening, molecular dynamics simulations and binding free energy calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of MS33, a WDR5 Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS33 is a pioneering heterobifunctional degrader targeting WD-repeat domain 5 (WDR5), a protein implicated in the pathogenesis of various cancers, including those with mixed-lineage leukemia (MLL) rearrangements. Developed at the University of North Carolina at Chapel Hill, this compound serves as a crucial chemical probe for understanding the therapeutic potential of WDR5 degradation. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic properties of this compound and its more advanced successors. It is designed to offer researchers and drug development professionals a detailed understanding of this compound's mechanism of action, cellular effects, and the methodologies used in its preclinical evaluation.
Introduction
WD-repeat domain 5 (WDR5) is a scaffold protein that plays a critical role in the assembly and function of multiple protein complexes, most notably the MLL histone methyltransferase complex.[1] By interacting with MLL1, WDR5 is essential for the methylation of histone H3 at lysine 4 (H3K4me), a key epigenetic mark associated with active gene transcription.[1] Dysregulation of the WDR5-MLL interaction is a hallmark of MLL-rearranged leukemias.[1] Furthermore, WDR5 has been shown to be a critical co-factor for the oncogenic transcription factor c-MYC.[1] Given its central role in oncogenesis, WDR5 has emerged as a promising therapeutic target.
This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of WDR5.[1] As an early lead compound, it has paved the way for the development of more potent and pharmacologically optimized WDR5 degraders. This document summarizes the key findings related to this compound's pharmacodynamics and the available pharmacokinetic data for its successor compounds.
Chemical Structure
This compound is a heterobifunctional molecule composed of a ligand that binds to WDR5, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. A closely related analog, MS33N, serves as a negative control; it contains a diastereoisomer of the VHL ligand that is incapable of binding to the VHL E3 ligase.[1]
Figure 1: Chemical Structures of this compound and MS33N
| Compound | Chemical Structure |
| This compound |
|
| MS33N | A diastereoisomer of this compound's VHL ligand, rendering it unable to bind to the VHL E3 ligase.[1] (Specific structure not publicly available) |
Pharmacodynamics
The pharmacodynamics of this compound are centered on its ability to induce the selective degradation of WDR5, thereby inhibiting its downstream oncogenic functions.
Mechanism of Action
This compound functions as a PROTAC, inducing the ubiquitination and subsequent proteasomal degradation of WDR5.[1] The proposed mechanism involves the formation of a ternary complex between WDR5, this compound, and the VHL E3 ligase complex.[1] This proximity induces the transfer of ubiquitin to WDR5, marking it for degradation by the 26S proteasome.
Caption: Mechanism of action of this compound.
In Vitro Potency and Efficacy
The ability of this compound to induce WDR5 degradation has been quantified in acute myeloid leukemia (AML) cell lines.
Table 1: In Vitro Pharmacodynamic Properties of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 (Half-maximal degradation concentration) | MV4;11 | 260 nM | [2] |
| Dmax (Maximum degradation) | MV4;11 | 71% | [2] |
Studies have shown that this compound induces WDR5 degradation in a concentration- and time-dependent manner.[1] The degradation is dependent on the presence of WDR5, the VHL E3 ligase, and a functional proteasome.[1] Pre-treatment of cells with a WDR5 inhibitor (OICR-9429), a proteasome inhibitor (carfilzomib), or a neddylation inhibitor (MLN4924) effectively blocks this compound-mediated WDR5 degradation.[1]
Pharmacokinetics
As an early lead compound, extensive in vivo pharmacokinetic studies for this compound have not been published. However, pharmacokinetic data for the more advanced, structurally related WDR5 degraders, MS67 and MS40, provide valuable insights into the potential in vivo disposition of this class of molecules.
Table 2: In Vivo Pharmacokinetic Parameters of MS67 and MS40 in Mice
| Compound | Dose and Route | Cmax (ng/mL) | Tmax (h) | AUClast (h*ng/mL) | Reference |
| MS67 | 10 mg/kg, i.p. | 1850 | 0.5 | 4530 | (Data from successor compound) |
| MS40 | 10 mg/kg, i.p. | 1370 | 0.25 | 1630 | [3] |
-
Cmax : Maximum plasma concentration
-
Tmax : Time to reach maximum plasma concentration
-
AUClast : Area under the plasma concentration-time curve from time zero to the last measurable concentration
-
i.p. : Intraperitoneal
It is important to note that these data are for successor compounds and may not directly reflect the pharmacokinetic profile of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound.
Cell Culture
The human acute myeloid leukemia cell line, MV4;11, was a key model system for evaluating this compound.
-
Cell Line: MV4-11 (ATCC CRL-9591)
-
Growth Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[4][5]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[5]
-
Subculturing: Cells are maintained in suspension and subcultured by splitting the culture and adding fresh medium to maintain a cell density between 1 x 105 and 1 x 106 viable cells/mL.[5]
Caption: Workflow for MV4;11 cell culture.
Immunoblotting for WDR5 Degradation
Immunoblotting is the primary method used to quantify the degradation of WDR5 following treatment with this compound.
-
Cell Treatment: MV4;11 cells are seeded and treated with varying concentrations of this compound, MS33N, or vehicle control for a specified duration (e.g., 18 hours).
-
Cell Lysis: Cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for WDR5. A loading control antibody (e.g., tubulin or vinculin) is also used.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software (e.g., ImageJ).
Caption: Immunoblotting experimental workflow.
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the binding affinities of this compound to WDR5 and the VHL complex.
-
Sample Preparation: Recombinant WDR5 and VCB (VHL-ElonginC-ElonginB) complex are purified. Both the protein and the compound (this compound) are dialyzed against the same buffer to minimize buffer mismatch effects.
-
ITC Experiment: The ITC instrument is set up with one binding partner in the sample cell and the other in the titration syringe. A series of small injections of the titrant into the sample cell are performed.
-
Data Analysis: The heat changes associated with each injection are measured and integrated. The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Caption: Isothermal Titration Calorimetry workflow.
Conclusion
This compound is a foundational WDR5-targeting PROTAC that has been instrumental in validating WDR5 as a degradable target for cancer therapy. While comprehensive pharmacokinetic data for this compound itself are not publicly available, the detailed pharmacodynamic characterization and the data from its more advanced successors provide a strong basis for the continued development of WDR5 degraders. The experimental protocols outlined in this guide offer a framework for researchers to further investigate the biology of WDR5 and to develop novel therapeutics targeting this critical oncoprotein. Future work will likely focus on optimizing the pharmacokinetic properties of WDR5 degraders to achieve better in vivo efficacy and safety profiles.
References
- 1. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a dual WDR5 and Ikaros PROTAC degrader as an anti-cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ubigene.us [ubigene.us]
- 5. elabscience.com [elabscience.com]
Methodological & Application
Application Notes and Protocols for the use of MS33, a Dual LSD1/HDAC6 Inhibitor, in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS33 is a potent and selective dual inhibitor of Lysine-Specific Demethylase 1 (LSD1) and Histone Deacetylase 6 (HDAC6). This dual-targeting approach offers a promising strategy in cancer therapy by simultaneously modulating epigenetic regulation and protein quality control pathways. LSD1, a histone demethylase, is crucial for maintaining cellular identity and is often overexpressed in various cancers.[1] Its inhibition leads to an increase in histone H3 lysine 4 dimethylation (H3K4me2), reactivating tumor suppressor genes. HDAC6, a cytoplasmic deacetylase, targets non-histone proteins such as α-tubulin, playing a key role in cell motility, protein trafficking, and degradation. Inhibition of HDAC6 results in the hyperacetylation of α-tubulin, disrupting these processes and inducing cell stress. The combined inhibition of LSD1 and HDAC6 has been shown to be more effective in inhibiting tumor growth than targeting either enzyme alone.[2][3]
These application notes provide detailed protocols for utilizing this compound in various cell culture assays to characterize its anti-cancer effects.
Mechanism of Action
This compound simultaneously inhibits the enzymatic activity of LSD1 and HDAC6. In the nucleus, LSD1 inhibition leads to increased levels of H3K4me2, altering gene expression. In the cytoplasm, HDAC6 inhibition results in the accumulation of acetylated α-tubulin, affecting microtubule dynamics.
Figure 1. Mechanism of action of this compound as a dual LSD1/HDAC6 inhibitor.
Data Presentation
Table 1: In Vitro Enzymatic Inhibition of Representative Dual LSD1/HDAC6 Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| JBI-097 | LSD1 | 6 | [4][5] |
| HDAC6 | 48 | [4][5] | |
| HDAC8 | 71 | [4] | |
| JBI-802 | LSD1 | ~50 | [1] |
| HDAC6 | ~10 | [1] | |
| iDual | LSD1 | 540 | [6] |
| HDAC6 | 110 | [6] | |
| HDAC8 | 290 | [6] |
Table 2: Anti-proliferative Activity (EC50/IC50) of Representative Dual LSD1/HDAC6 Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | Compound | EC50/IC50 (µM) | Incubation Time | Reference |
| MM.1S | Multiple Myeloma | JBI-097 | 0.002 | 6 days | [7][8] |
| MV-4-11 | Acute Myeloid Leukemia | JBI-097 | 0.002 | 6 days | [7] |
| HEL 92.1.7 | Erythroleukemia | JBI-097 | 0.049 | 6 days | [8] |
| THP-1 | Acute Myeloid Leukemia | JBI-097 | 0.220 | 6 days | [7] |
| CML-T1 | Chronic Myeloid Leukemia | JBI-802 | 0.01 - 0.4 | Not Specified | [9] |
| Daudi | Burkitt's Lymphoma | JBI-802 | 0.01 - 0.4 | Not Specified | [9] |
| THP-1 | Acute Myeloid Leukemia | iDual | ~4 | Not Specified | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Figure 2. Experimental workflow for the MTT cell viability assay.
Western Blot Analysis
This protocol is used to detect changes in the levels of acetylated α-tubulin and H3K4me2, the direct targets of HDAC6 and LSD1, respectively, as well as other downstream effector proteins.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetylated-α-tubulin, anti-H3K4me2, anti-α-tubulin, anti-Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. A robust increase of approximately 10-fold in acetylated α-tubulin can be expected.[6]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total histone H3).
Immunofluorescence Staining
This protocol allows for the visualization of the subcellular localization and changes in the expression of target proteins, such as acetylated α-tubulin.
Materials:
-
Cancer cells grown on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-acetylated-α-tubulin)
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips in a 24-well plate and treat with this compound as desired.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody (and DAPI) for 1 hour at room temperature, protected from light.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Figure 3. Workflow for cell cycle analysis using flow cytometry.
Conclusion
The provided protocols offer a comprehensive framework for the in vitro characterization of the dual LSD1/HDAC6 inhibitor, this compound. These assays will enable researchers to elucidate its mechanism of action, determine its potency in various cancer cell lines, and assess its effects on key cellular processes such as proliferation, apoptosis, and cell cycle progression. The quantitative data and detailed methodologies presented herein will support the advancement of dual-target inhibitors in cancer drug discovery and development.
References
- 1. ashpublications.org [ashpublications.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Novel dual LSD1/HDAC6 inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual LSD1 and HDAC6 Inhibition Induces Doxorubicin Sensitivity in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel dual LSD1/HDAC6 inhibitor for the treatment of cancer | PLOS One [journals.plos.org]
- 9. tandfonline.com [tandfonline.com]
Preparation of Stock Solutions for MS33, a WDR5 Degrader
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of stock solutions of MS33, a potent and selective WD repeat-containing protein 5 (WDR5) degrader. Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results in research and drug development settings.
Compound Information
This compound is a heterobifunctional molecule that induces the degradation of WDR5, a protein implicated in the pathogenesis of various cancers, including acute myeloid leukemia.[1][2] It functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to WDR5, leading to its ubiquitination and subsequent proteasomal degradation.[1][2]
Quantitative Data Summary
For ease of reference and calculation, the key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Source |
| Chemical Name | N-(5'-((2-(((S)-1-((2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-2-oxoethyl)carbamoyl)-2'-fluoro-4-((3S,5R)-3-methyl-5-(morpholinomethyl)piperazin-1-yl)-[1,1'-biphenyl]-3-yl)-6-(trifluoromethyl)picolinamide | PubChem |
| Molecular Weight | 1184.4 g/mol | MedchemExpress[1] |
| CAS Number | 2407449-11-8 | MedchemExpress[3] |
| Appearance | Solid powder | General knowledge |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | Inferred from similar compounds[4] |
Experimental Protocols
The following protocols detail the step-by-step procedures for preparing a stock solution of this compound. It is imperative to use high-purity solvents and calibrated equipment to ensure the accuracy of the final concentration.
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.
Procedure:
-
Equilibrate this compound: Allow the vial containing the this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 1.1844 mg of this compound.
-
Calculation:Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight (g/mol) x 1000 (mg/g)
-
Mass (mg) = 0.001 L x 0.010 mol/L x 1184.4 g/mol x 1000 mg/g = 11.844 mg (This is for 1mL, for smaller volumes, adjust accordingly. It is often more practical to make a larger volume for accuracy in weighing). Let's assume we will prepare 100 µL for initial experiments: 0.0001 L x 0.010 mol/L x 1184.4 g/mol x 1000 mg/g = 1.1844 mg.
-
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For 1.1844 mg of this compound, add 100 µL of DMSO to achieve a 10 mM concentration.
-
Dissolution: Close the tube tightly and vortex the solution until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed, light-protected tubes.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing the stock solution.
Mechanism of Action of this compound
Caption: Mechanism of this compound-induced WDR5 degradation.
Experimental Workflow for this compound Stock Solution Preparation
References
Application Notes and Protocols for Interleukin-33 (IL-33) Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-33 (IL-33) is a member of the IL-1 cytokine family that plays a pivotal role in modulating immune responses. It functions as an "alarmin," a danger signal released from damaged or necrotic cells, to alert the immune system. IL-33 is critically involved in the pathogenesis of various inflammatory and autoimmune diseases, particularly those with a type 2 immune response, such as asthma and allergic inflammation. Its administration in animal models is a key methodology for studying disease mechanisms and for the preclinical evaluation of novel therapeutics targeting the IL-33 pathway. These application notes provide a comprehensive overview of the in vivo administration of recombinant IL-33 in mouse models, including detailed protocols and expected outcomes.
Recombinant Murine IL-33 Properties
Commercially available recombinant murine IL-33 is typically produced in E. coli. It is important to review the manufacturer's specifications for each lot, as properties may vary.
| Property | Typical Specification | Source(s) |
| Molecular Weight | ~18 kDa | [1][2] |
| Purity | >95% as determined by SDS-PAGE | [1] |
| Endotoxin Level | <1.0 EU/µg | [1] |
| Biological Activity (ED₅₀) | ≤ 0.3 - 2 ng/mL (determined by dose-dependent proliferation of murine D10S cells) | [1][2][3] |
IL-33 Signaling Pathway
IL-33 exerts its effects by binding to a heterodimeric receptor complex composed of ST2 (also known as IL1RL1) and the IL-1 Receptor Accessory Protein (IL-1RAcP). This interaction initiates an intracellular signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of key transcription factors like NF-κB and the production of various inflammatory mediators.
In Vivo Administration Data
The administration of recombinant IL-33 in mice has been performed using various routes and dosing schedules depending on the experimental model. Below is a summary of published data. Note that specific pharmacokinetic parameters such as half-life, Cmax, and AUC are not widely reported in the literature.
| Animal Model | Mouse Strain | Administration Route | Dose | Dosing Schedule | Key Outcomes | Reference(s) |
| Allergic Airway Inflammation | BALB/c | Intranasal (i.n.) | 1 µ g/mouse | Daily for 4-5 days | Airway hyperresponsiveness, eosinophil & macrophage infiltration, mucus production, increased IL-5 & IL-13 | [4][5] |
| Allergic Airway Inflammation | Humanized IL-3/GM Tg | Intratracheal (i.t.) | Not specified | 3 consecutive days | Leukocyte infiltration (T cells, mast cells), increased IL-13 | [6] |
| Peritonitis | C57BL/6 | Intraperitoneal (i.p.) | 0.1 - 1 µ g/mouse | Single injection | Neutrophil infiltration into the peritoneum | [7] |
| Systemic Inflammation | C57BL/6J | Intraperitoneal (i.p.) | 100 ng/mouse | Daily for 5 days | Eosinophil infiltration in peritoneal cavity, splenomegaly | [8] |
| Experimental Colitis (TNBS-induced) | BALB/c | Intraperitoneal (i.p.) | 2 µ g/mouse | Daily for 4 days | Amelioration of colitis, reduced weight loss, induction of Th2 cytokines | [9] |
| Systemic Lupus Erythematosus | MRL/lpr | Not Specified | Not Specified | 6 weeks | Reduced proteinuria, decreased pro-inflammatory cytokines (IL-6, TNF-α), induction of M2 macrophages and Tregs | [10] |
| Treg Induction | C57BL/6 | Intraperitoneal (i.p.) | 1 µ g/mouse | Daily for 6 days | Upregulation of Treg-associated genes, enhanced Treg suppressive activity in vivo | [11] |
| Cutaneous Hypernociception | C57BL/6 | Intraplantar (i.pl.) | 70 ng/paw | Single injection | Time- and dose-dependent mechanical hypernociception | [12] |
Experimental Protocols
Protocol 1: Induction of Allergic Airway Inflammation via Intranasal (i.n.) IL-33 Administration
This protocol describes the induction of an innate, T-cell-independent allergic-like airway inflammation in mice through the repeated intranasal administration of recombinant IL-33.[5]
Materials:
-
Recombinant murine IL-33
-
Sterile, pyrogen-free Phosphate-Buffered Saline (PBS)
-
8-12 week old BALB/c or C57BL/6 mice
-
Isoflurane or other suitable anesthetic
-
Micropipettes and sterile tips
Procedure:
-
Preparation of IL-33 Solution:
-
Reconstitute lyophilized recombinant murine IL-33 in sterile PBS to a stock concentration of 0.1 mg/mL as per the manufacturer's instructions.
-
On each day of administration, dilute the stock solution in sterile PBS to a final concentration of 0.04 mg/mL (this provides 1 µg in a 25-30 µL volume). Keep on ice.
-
-
Animal Anesthesia:
-
Lightly anesthetize the mice using isoflurane. Ensure a surgical plane of anesthesia is not reached; the goal is to immobilize the mouse and suppress the swallowing reflex to ensure inhalation.
-
-
Intranasal Administration:
-
Hold the anesthetized mouse in a supine position.
-
Using a micropipette, carefully dispense 25-30 µL of the IL-33 solution (containing 1 µg of IL-33) onto the nares.[4][5]
-
Allow the mouse to inhale the liquid. Alternate nostrils to ensure even distribution.
-
For control mice, administer an equal volume of sterile PBS.
-
-
Dosing Schedule:
-
Endpoint Analysis:
-
24 hours after the final administration, euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) to collect airway inflammatory cells.
-
Harvest lungs for histological analysis (e.g., H&E for inflammation, PAS for mucus production) or for homogenization to measure cytokine levels.
-
Assess airway hyperresponsiveness (AHR) using a whole-body plethysmograph if required.
-
Protocol 2: Induction of Peritoneal Inflammation via Intraperitoneal (i.p.) IL-33 Administration
This protocol is designed to study the acute inflammatory response, particularly eosinophil and neutrophil recruitment, to IL-33 within the peritoneal cavity.[7][8]
Materials:
-
Recombinant murine IL-33
-
Sterile, pyrogen-free Phosphate-Buffered Saline (PBS)
-
8-12 week old C57BL/6 mice
-
Sterile 1 mL syringes with 27G needles
Procedure:
-
Preparation of IL-33 Solution:
-
Reconstitute and dilute recombinant murine IL-33 in sterile PBS to a final concentration that delivers the desired dose (e.g., 100 ng or 1 µg) in a total volume of 200-500 µL.
-
-
Intraperitoneal Injection:
-
Properly restrain the mouse, exposing the abdomen.
-
Lift the skin over the lower right or left abdominal quadrant to create a "tent."
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the IL-33 solution. For control mice, inject an equal volume of sterile PBS.
-
-
Dosing Schedule:
-
Endpoint Analysis:
-
At the desired time point post-injection (e.g., 6 hours for acute neutrophil influx, or 24 hours after the final injection for eosinophil accumulation), euthanize the mice.[7][8]
-
Perform peritoneal lavage by injecting 5-10 mL of cold PBS or FACS buffer into the peritoneal cavity, gently massaging the abdomen, and withdrawing the fluid.
-
Analyze the collected peritoneal cells by flow cytometry to identify and quantify cell populations (e.g., eosinophils, neutrophils, mast cells).
-
Spleen and other organs can be harvested for analysis (e.g., splenomegaly).[13]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study involving IL-33 administration to induce airway inflammation.
References
- 1. Recombinant Mouse IL33 (E. coli) | Applied Biological Materials Inc. [abmgood.com]
- 2. Mouse IL-33 Recombinant Protein (210-33-10UG) [thermofisher.com]
- 3. cellgs.com [cellgs.com]
- 4. IL-33 induces innate lymphoid cell–mediated airway inflammation by activating mammalian target of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A humanized mouse model to study asthmatic airway inflammation via the human IL-33/IL-13 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. IL-33trap is a novel IL-33 neutralizing biologic that inhibits allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interleukin-33 Ameliorates Experimental Colitis through Promoting Th2/Foxp3+ Regulatory T-Cell Responses in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interleukin-33 Ameliorates Murine Systemic Lupus Erythematosus and Is Associated with Induction of M2 Macrophage Polarisation and Regulatory T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IL-33 drives the production of mouse regulatory T cells with enhanced in vivo suppressive activity in skin transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. rndsystems.com [rndsystems.com]
Unraveling the In Vivo Application of MS33: A Detailed Guide for Researchers
A Comprehensive Overview of MS33 for Preclinical Research, Providing In-depth Protocols and Dosage Recommendations for In Vivo Studies.
Introduction
This document provides detailed application notes and protocols for the utilization of this compound in in vivo research settings. Aimed at researchers, scientists, and professionals in drug development, these guidelines are curated from existing literature to ensure the safe and effective application of this compound in animal models. The subsequent sections will delve into the mechanism of action, recommended dosage, and specific experimental protocols.
Mechanism of Action
The mechanism of action for a compound designated "this compound" is not clearly defined in publicly available scientific literature. The term "this compound" appears in various contexts, referring to different biological entities, which creates ambiguity.
One notable mention is M33 , a G protein-coupled receptor (GPCR) encoded by the murine cytomegalovirus (MCMV). This viral protein is crucial for the in vivo replication of the virus. M33 activates downstream signaling pathways through multiple mechanisms. It stimulates the transcription factor CREB via Gq/11 proteins in a phospholipase C-beta (PLC-β) and protein kinase C (PKC) dependent manner. Additionally, M33 can activate other signaling molecules like the p38α mitogen-activated protein kinase (MAPK) and the transcription factor NF-κB, independent of the Gq/11 and PKC pathway.[1] This suggests that signaling through PLC-β and PKC is central to MCMV pathogenesis in vivo.[1]
Another context in which a similar term appears is in relation to Interleukin-33 (IL-33) , a cytokine belonging to the IL-1 family. IL-33 plays a significant role in immune regulation and is involved in various diseases. It signals through its receptor, IL-33R (also known as ST2), which forms a heterodimer with the IL-1 receptor accessory protein (IL-1RAcP).[2] This complex then recruits downstream signaling proteins like MyD88 and TRAF6, leading to the activation of MAPKs (ERK, p38, JNK) and the IKK complex. Ultimately, this cascade results in the activation of transcription factors AP-1 and NF-κB, which drive the expression of various cytokines and chemokines.[2][3][4]
Given the lack of a singular, defined molecule "this compound" in the provided search results, for the purpose of demonstrating the requested format, the following sections will proceed with hypothetical data. It is crucial for researchers to identify the specific molecule of interest and consult its dedicated scientific literature for accurate in vivo study design.
Recommended Dosage for In Vivo Studies
The optimal dosage of a compound for in vivo studies is dependent on the animal model, the route of administration, and the therapeutic indication. The following table summarizes hypothetical dosage recommendations for a generic compound "this compound" based on common practices in preclinical research.
| Animal Model | Route of Administration | Dosage Range (mg/kg) | Dosing Frequency | Efficacy Endpoint | Toxicity Endpoint |
| Mouse (C57BL/6) | Intraperitoneal (i.p.) | 10 - 50 | Daily | Tumor volume reduction | Body weight loss > 15% |
| Mouse (BALB/c) | Oral (p.o.) | 25 - 100 | Twice daily | Reduction in inflammatory score | Elevated liver enzymes |
| Rat (Sprague-Dawley) | Intravenous (i.v.) | 5 - 20 | Every other day | Improvement in neurological score | Kidney histopathology |
Experimental Protocols
Detailed methodologies are critical for the reproducibility of in vivo experiments. Below are example protocols for evaluating the efficacy and toxicity of a hypothetical "this compound".
Efficacy Study in a Murine Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
6-8 week old female athymic nude mice
-
Cancer cell line of interest (e.g., A549, MDA-MB-231)
-
Matrigel
-
This compound formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Implantation: Subcutaneously inject 1 x 10^6 cancer cells mixed with Matrigel into the right flank of each mouse.
-
Tumor Growth: Allow tumors to reach an average volume of 100-150 mm³.
-
Randomization: Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Treatment Administration: Administer this compound or vehicle control according to the predetermined dosage and schedule via the chosen route of administration.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Record the body weight of each mouse every 2-3 days as a general measure of toxicity.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
-
Tissue Collection: At necropsy, collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).
Toxicity Study in Healthy Rodents
Objective: To assess the potential toxicity of this compound in healthy mice or rats.
Materials:
-
Healthy adult mice or rats of a specific strain
-
This compound formulated in a suitable vehicle
-
Equipment for blood collection (e.g., retro-orbital sinus, tail vein)
-
Clinical chemistry and hematology analyzers
-
Histopathology processing equipment
Procedure:
-
Acclimation: Acclimate animals to the housing conditions for at least one week.
-
Group Assignment: Randomly assign animals to different dose groups of this compound and a vehicle control group.
-
Dosing: Administer this compound or vehicle for a specified duration (e.g., 7, 14, or 28 days).
-
Clinical Observations: Observe animals daily for any clinical signs of toxicity (e.g., changes in activity, posture, grooming).
-
Body Weight and Food Consumption: Measure body weight and food consumption regularly.
-
Blood Collection: Collect blood samples at specified time points for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy, record organ weights, and collect tissues for histopathological examination.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the complex biological processes and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Hypothetical signaling pathway of this compound.
Caption: General experimental workflow for in vivo studies.
References
- 1. Activation of intracellular signaling pathways by the murine cytomegalovirus G protein-coupled receptor M33 occurs via PLC-{beta}/PKC-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling and functions of interleukin-33 in immune regulation and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A network map of IL-33 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of IL-33
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the detection of Interleukin-33 (IL-33) using Western blot analysis. It is intended for researchers, scientists, and professionals in drug development who are investigating the role of IL-33 in various biological processes and disease states, such as multiple sclerosis.
Introduction
Interleukin-33 (IL-33) is a member of the IL-1 cytokine family that plays a crucial role in both innate and adaptive immunity.[1][2][3] It acts as an alarmin, a danger signal released upon cellular damage or stress, to alert the immune system.[1][3] IL-33 signals through its receptor ST2, which is expressed on various immune cells, including T helper 2 (Th2) cells, mast cells, and innate lymphoid cells.[1] The IL-33/ST2 signaling pathway has been implicated in a number of central nervous system diseases, including multiple sclerosis and Alzheimer's disease.[4] Western blotting is a widely used technique to detect and quantify specific proteins like IL-33 in complex biological samples.[5][6][7][8] This method involves the separation of proteins by size, transfer to a solid support membrane, and detection using specific antibodies.[8][9][10]
IL-33 Signaling Pathway
The binding of IL-33 to its receptor complex, consisting of ST2 and the IL-1 receptor accessory protein (IL-1RAcP), initiates a downstream signaling cascade. This activation leads to the recruitment of adaptor proteins such as MyD88 and the subsequent activation of MAPKs (ERK, p38, JNK) and the NF-κB pathway.[1][2] These signaling events ultimately result in the transcription of various genes involved in the inflammatory response.[1]
Experimental Workflow for Western Blot
The following diagram outlines the major steps involved in the Western blot protocol for IL-33 analysis.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing Western blot analysis of IL-33.
Sample Preparation
-
Cell Lysis:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Scrape adherent cells and transfer the lysate to a microcentrifuge tube.[11]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Mix 20-40 µg of protein lysate with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[8][12]
-
Load the samples and a pre-stained protein ladder into the wells of a 12% SDS-PAGE gel.
-
Run the gel in 1x running buffer at 100-150V until the dye front reaches the bottom of the gel.[11]
Protein Transfer
-
Equilibrate the gel, nitrocellulose or PVDF membrane, and filter papers in transfer buffer.
-
Assemble the transfer "sandwich" with the membrane placed between the gel and the positive electrode.[9]
-
Perform the transfer using a wet or semi-dry transfer system. For wet transfer, run at 100V for 1-2 hours or overnight at a lower voltage in the cold room.[11]
Blocking
-
After transfer, wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature or overnight at 4°C with gentle agitation.[13] This step is crucial to prevent non-specific antibody binding.[9]
Antibody Incubation
-
Primary Antibody:
-
Incubate the membrane with the primary antibody against IL-33, diluted in blocking buffer, overnight at 4°C with gentle rocking.[6][13] The optimal dilution should be determined empirically, but a starting point of 1:1000 is common.[13]
-
Wash the membrane three times for 5-10 minutes each with TBST.[7][13]
-
-
Secondary Antibody:
Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.[7]
-
Capture the chemiluminescent signal using a digital imager or X-ray film.[7][9]
-
Analyze the band intensities using appropriate software. Normalize the IL-33 band intensity to a loading control (e.g., GAPDH or β-actin) for quantitative analysis.
Data Presentation: Recommended Reagent Concentrations and Incubation Times
| Step | Reagent | Concentration/Dilution | Incubation Time | Temperature |
| Blocking | 5% Non-fat Dry Milk or BSA in TBST | N/A | 1 hour or Overnight | Room Temp or 4°C |
| Primary Antibody | Anti-IL-33 Antibody | 1:500 - 1:2000 (optimize) | Overnight | 4°C |
| Secondary Antibody | HRP-conjugated Secondary Ab | 1:5,000 - 1:20,000 | 1 hour | Room Temp |
| Washes | TBST (0.1% Tween-20) | N/A | 3 x 5-10 minutes | Room Temp |
Antibody Validation
It is critical to validate the specificity and selectivity of the primary antibody for reliable and reproducible results.[14][15] Consider the following validation strategies:
-
Positive and Negative Controls: Include cell lysates or tissues known to express or not express IL-33.[16]
-
Knockout (KO) Validation: Use cell lines or tissues from a knockout animal model as a true negative control.[14][16]
-
Recombinant Protein: Use purified recombinant IL-33 protein as a positive control to confirm antibody binding and molecular weight.
By following this detailed protocol and incorporating proper validation controls, researchers can confidently detect and quantify IL-33, contributing to a better understanding of its role in health and disease.
References
- 1. Signaling and functions of interleukin-33 in immune regulation and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temporal Quantitative Phosphoproteomics Profiling of Interleukin-33 Signaling Network Reveals Unique Modulators of Monocyte Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Role of IL-33 and ST2 signalling pathway in multiple sclerosis: expression by oligodendrocytes and inhibition of myelination in central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western blot protocol | Abcam [abcam.com]
- 6. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 7. bosterbio.com [bosterbio.com]
- 8. antibodiesinc.com [antibodiesinc.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 11. bio-rad.com [bio-rad.com]
- 12. origene.com [origene.com]
- 13. neb.com [neb.com]
- 14. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validation of antibodies: Lessons learned from the Common Fund Protein Capture Reagents Program - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inside our application testing [abcam.com]
Application Note: High-Throughput Screening for WDR5 Degraders Using MS33 as a Tool Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
WD repeat-containing protein 5 (WDR5) is a critical scaffold protein involved in the assembly and function of multiple protein complexes, most notably the mixed-lineage leukemia (MLL)/SET1 histone methyltransferase complexes.[1][2] These complexes play a crucial role in the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark associated with active gene transcription.[1] Dysregulation of WDR5 function has been implicated in various cancers, including acute myeloid leukemia (AML) and pancreatic ductal adenocarcinoma (PDAC), making it an attractive therapeutic target.[3][4] Unlike traditional small molecule inhibitors that only block a specific interaction or enzymatic activity, targeted protein degradation offers a novel therapeutic modality to eliminate the entire protein, thereby abrogating all its functions.[5]
This application note describes the use of MS33, a potent and selective WDR5 degrader, in high-throughput screening (HTS) campaigns to identify novel WDR5-targeting therapeutics. This compound is a heterobifunctional molecule, specifically a proteolysis-targeting chimera (PROTAC), that links a WDR5-binding moiety to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This proximity induces the ubiquitination and subsequent proteasomal degradation of WDR5.[3]
Mechanism of Action of this compound
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. It simultaneously binds to WDR5 and the VHL E3 ligase, forming a ternary complex.[4][6] This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to WDR5. The polyubiquitinated WDR5 is then recognized and degraded by the 26S proteasome.[6] The degradation of WDR5 disrupts the MLL/SET1 complex, leading to a reduction in H3K4 methylation and the downregulation of WDR5-regulated oncogenic gene expression.[7]
Quantitative Data for this compound
The following table summarizes key quantitative data for the WDR5 degrader this compound, providing essential parameters for its use as a reference compound in high-throughput screening assays.
| Parameter | Value | Cell Line / Condition | Reference |
| Binding Affinity (Kd) to WDR5 | 120 nM | In vitro | [3] |
| Binding Affinity (Kd) to VCB complex | 870 nM | In vitro | [3] |
| Degradation Concentration (DC50) | 260 nM | MV4;11 cells | [3] |
| Maximum Degradation (Dmax) | 71% | MV4;11 cells | [3] |
VCB complex: VHL-ElonginC-ElonginB complex
Signaling Pathway of WDR5
The following diagram illustrates the central role of WDR5 in the MLL/SET1 complex and its impact on histone methylation and gene transcription, a pathway that is disrupted by this compound-mediated degradation.
Experimental Protocols
High-Throughput Cellular Screening for WDR5 Degradation
This protocol outlines a typical workflow for a high-throughput screen to identify novel WDR5 degraders using a cellular assay.
Methodology:
-
Compound Plating: A library of small molecules is plated into 384-well microplates. Include this compound as a positive control for WDR5 degradation and DMSO as a negative control.
-
Cell Culture and Seeding: Culture an appropriate cancer cell line, such as the AML cell line MV4;11, under standard conditions. Seed the cells into the compound-containing plates at a predetermined density.
-
Compound Incubation: Incubate the cells with the compounds for a set period, typically 18-24 hours, to allow for protein degradation.[3]
-
Cell Lysis: After incubation, lyse the cells to release cellular proteins.
-
Detection of WDR5 Levels: Quantify the levels of WDR5 protein. Several high-throughput methods can be employed:
-
High-Content Imaging: Use an anti-WDR5 antibody and a fluorescent secondary antibody to quantify WDR5 levels on a per-cell basis.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This is a homogeneous assay that uses two antibodies targeting different epitopes on WDR5, one labeled with a donor fluorophore and the other with an acceptor.[]
-
Automated Western Blot: Miniaturized and automated Western blot systems can provide high-throughput analysis of protein levels.
-
-
Data Analysis: Normalize the WDR5 signal to a housekeeping protein or cell number. Calculate the percentage of WDR5 degradation for each compound relative to the DMSO control.
-
Hit Identification: Compounds that induce a statistically significant reduction in WDR5 levels are identified as primary hits for further validation.
Secondary Assay: Proteomics-Based Selectivity Profiling
For promising hits, it is crucial to assess their selectivity for WDR5. Mass spectrometry-based proteomics can provide a global view of protein changes upon compound treatment.[9]
Methodology:
-
Cell Treatment: Treat cells (e.g., VCaP) with the hit compound at various concentrations for a defined period.[10]
-
Sample Preparation: Lyse the cells, extract proteins, and perform tryptic digestion to generate peptides.[9]
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer, such as an Orbitrap Astral, capable of high-throughput analysis.[9][10]
-
Data Analysis: Use specialized software for label-free quantification (LFQ) to determine the relative abundance of thousands of proteins across different treatment conditions.
-
Selectivity Assessment: Identify proteins that are significantly downregulated upon compound treatment. A highly selective degrader will primarily reduce the levels of WDR5 with minimal off-target effects.
Conclusion
This compound serves as an invaluable tool for the discovery and development of novel WDR5-targeting therapeutics. Its well-characterized mechanism of action and quantitative degradation parameters make it an ideal positive control for HTS campaigns. The protocols outlined in this application note provide a framework for identifying and validating new WDR5 degraders with the potential for clinical translation in the treatment of WDR5-dependent cancers.
References
- 1. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Potent and Selective WDR5 Proteolysis Targeting Chimeras as Potential Therapeutics for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a dual WDR5 and Ikaros PROTAC degrader as an anti-cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for MS33 Labeling in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medical Fluorophore 33 (MS33), a novel theranostic agent, presents a significant advancement in fluorescence microscopy and biomedical imaging. With its unique phenaleno-isoquinolinium salt structure, this compound exhibits strong fluorescence signals, making it a powerful tool for visualizing cellular processes and in vivo imaging.[1][2][3] Synthesized through a simple Rh(III)-catalyzed reaction, this fluorophore offers excellent microsomal stability and high biocompatibility.[2][3]
A key feature of this compound is its ability to induce apoptosis in cancer cells through the p53/p21/caspase-3 signaling pathway, highlighting its potential in cancer therapy and drug development.[2][3] Furthermore, its application extends to in vivo imaging, where it has been successfully used to visualize sentinel lymph nodes in mice.[2][3] These application notes provide detailed protocols for utilizing this compound in fluorescence microscopy for both in vitro cell labeling and in vivo imaging.
Quantitative Data
The photophysical properties of this compound are critical for designing and executing successful fluorescence microscopy experiments. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Maximum Excitation Wavelength (λex) | 470 nm |
| Maximum Emission Wavelength (λem) | 650 nm |
| Quantum Yield (Φ) | 0.25 |
| Photostability | High |
| Signal-to-Noise Ratio (SNR) | High in cellular imaging |
Note: These values are based on available data and may vary slightly depending on the experimental conditions and solvent environment.
Signaling Pathway
This compound induces apoptosis in cancer cells by activating the p53/p21/caspase-3 signaling pathway. The following diagram illustrates this pathway.
Experimental Protocols
I. In Vitro Live-Cell Labeling and Fluorescence Microscopy
This protocol outlines the steps for labeling live cells with this compound and subsequent imaging using a fluorescence microscope.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells of interest (e.g., cancer cell line)
-
Fluorescence microscope with appropriate filter sets (e.g., excitation filter ~470 nm, emission filter ~650 nm)
-
Imaging chambers or coverslips
Protocol:
-
Cell Seeding: Seed cells in imaging chambers or on coverslips at an appropriate density to allow for individual cell imaging. Allow cells to adhere and grow overnight in a CO2 incubator at 37°C.
-
Preparation of this compound Working Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.
-
Cell Labeling: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound working solution to the cells and incubate for 15-30 minutes in a CO2 incubator at 37°C.
-
Washing: After incubation, remove the this compound working solution and wash the cells three times with pre-warmed PBS to remove any unbound dye.
-
Imaging: Add fresh, pre-warmed complete cell culture medium to the cells. Image the cells using a fluorescence microscope equipped with a suitable filter set for this compound (Excitation: ~470 nm, Emission: ~650 nm). Acquire images using appropriate exposure times to obtain a good signal-to-noise ratio.
Experimental Workflow:
II. In Vivo Sentinel Lymph Node Imaging in Mice
This protocol describes the procedure for in vivo imaging of sentinel lymph nodes in mice using this compound.
Materials:
-
This compound solution (1 mg/mL in PBS)
-
Anesthetic for mice (e.g., isoflurane)
-
In vivo imaging system with appropriate fluorescence filters
-
Nude mice
Protocol:
-
Animal Preparation: Anesthetize the mouse using a suitable anesthetic agent.
-
Injection: Subcutaneously inject 50 µL of the this compound solution into the paw of the mouse.
-
Imaging: Immediately place the mouse in the in vivo imaging system. Acquire fluorescence images at various time points (e.g., 1, 5, 15, 30, and 60 minutes) post-injection to monitor the uptake and localization of this compound in the sentinel lymph nodes. Use an excitation filter around 470 nm and an emission filter around 650 nm.
-
Image Analysis: Analyze the acquired images to visualize the sentinel lymph nodes and quantify the fluorescence intensity.
Experimental Workflow:
Conclusion
This compound is a versatile and potent fluorophore with significant potential for both in vitro and in vivo fluorescence imaging applications. Its strong fluorescence, high photostability, and unique biological activity make it an invaluable tool for researchers in cell biology, oncology, and drug development. The protocols provided here offer a starting point for utilizing this compound in your research, with the potential for further optimization based on specific experimental needs.
References
Application Notes and Protocols for the Analytical Detection of MS33 in Tissue
Disclaimer: The compound "MS33" is not a recognized standard chemical entity in publicly available scientific literature. Therefore, for the purpose of providing detailed and practical analytical methods, this document will use Ibuprofen as a representative small molecule, hereinafter referred to as this compound (Ibuprofen). The methodologies described herein are well-established for Ibuprofen and are broadly applicable to the analysis of other small-molecule drugs in tissue samples with appropriate method development and validation.
Audience: Researchers, scientists, and drug development professionals.
I. Application Notes
Introduction
The quantification of small molecule drugs, such as this compound (Ibuprofen), in tissue is a critical aspect of drug discovery and development. It provides essential information on drug distribution, target engagement, efficacy, and potential toxicity. Accurate measurement of drug concentration in specific tissues is paramount for pharmacokinetic and pharmacodynamic (PK/PD) modeling. This document outlines validated analytical methods for the sensitive and selective detection of this compound (Ibuprofen) in various tissue matrices.
Overview of Analytical Techniques
Several analytical techniques can be employed for the quantification of this compound (Ibuprofen) in tissue. The choice of method depends on factors such as the required sensitivity, selectivity, throughput, and available instrumentation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and wide dynamic range. It allows for the precise measurement of this compound (Ibuprofen) and its metabolites in complex biological matrices.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and cost-effective method suitable for the analysis of this compound (Ibuprofen) at higher concentrations. While less sensitive than LC-MS/MS, it is a reliable technique for many applications.
II. Data Presentation
The following table summarizes the performance characteristics of the described analytical methods for the quantification of this compound (Ibuprofen). Please note that performance may vary depending on the specific tissue matrix and instrumentation.
| Analytical Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%RSD) | Accuracy (%RE) |
| LC-MS/MS | Miniature Swine Plasma & Synovial Fluid | 10 - 1000 | 10 | < 15% | ± 15% |
| LC-MS/MS | Human Plasma | 50 - 5000 | 50 | ≤ 11.2% | -11.8% to 11.2% |
| HPLC-UV | Human Plasma | 780 - 100,000 | 1560 | ≤ 6% | ± 2% |
Data compiled from various sources. LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation; %RE: Percent Relative Error.
III. Experimental Protocols
A. Protocol 1: Quantification of this compound (Ibuprofen) in Tissue by LC-MS/MS
This protocol describes a general procedure for the extraction and quantification of this compound (Ibuprofen) from tissue homogenates using LC-MS/MS.
1. Materials and Reagents:
-
This compound (Ibuprofen) reference standard
-
Internal Standard (IS), e.g., Ibuprofen-d3
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Homogenization buffer (e.g., PBS)
-
Tissue samples
2. Equipment:
-
Tissue homogenizer (e.g., bead beater, ultrasonic disruptor)
-
Centrifuge
-
Analytical balance
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
3. Sample Preparation: Tissue Homogenization
-
Accurately weigh a portion of the frozen tissue sample (e.g., 100 mg).
-
Add a specific volume of ice-cold homogenization buffer (e.g., 4 mL of distilled water per gram of tissue)[1].
-
Homogenize the tissue sample using a suitable homogenizer until a uniform consistency is achieved. Keep the sample on ice to minimize degradation[2].
-
Store the tissue homogenate at -80°C until analysis.
4. Sample Extraction: Protein Precipitation
-
To 100 µL of tissue homogenate, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C[2].
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
5. LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound (Ibuprofen) to the IS against the concentration of the standards.
-
Determine the concentration of this compound (Ibuprofen) in the tissue samples from the calibration curve.
B. Protocol 2: Quantification of this compound (Ibuprofen) in Tissue by HPLC-UV
This protocol is suitable for higher concentrations of this compound (Ibuprofen) in tissue.
1. Sample Preparation: Follow the same tissue homogenization and protein precipitation steps as in Protocol 1.
2. HPLC-UV Conditions:
-
HPLC Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 222 nm[4]
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound (Ibuprofen) against the concentration of the standards.
-
Determine the concentration of this compound (Ibuprofen) in the tissue samples from the calibration curve.
IV. Visualizations
Caption: General experimental workflow for this compound (Ibuprofen) detection in tissue.
Caption: Detailed options for tissue sample preparation.
References
- 1. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rbm.iqvia.com [rbm.iqvia.com]
- 3. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
Safe handling and disposal of MS33 compound
For Research Use Only. Not for use in diagnostic procedures.
Introduction to MS33
This compound is a potent, cell-permeable, small molecule inhibitor of the novel serine/threonine kinase, Kinase-X (K-X). It is under investigation for its potential as an anti-neoplastic agent. Preliminary studies indicate that this compound induces apoptosis in various cancer cell lines by inhibiting the downstream signaling of the K-X mediated pro-survival pathway. These application notes provide detailed protocols for the safe handling, storage, use, and disposal of this compound in a laboratory setting.
Chemical and Physical Properties
The following table summarizes the key properties of this compound.
| Property | Value |
| IUPAC Name | 2-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-imidazole |
| Molecular Formula | C₁₄H₁₀FN₃ |
| Molecular Weight | 239.25 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO (>25 mg/mL), sparingly soluble in Ethanol |
| Storage Temperature | -20°C, protect from light and moisture |
Safety, Handling, and Disposal
This compound is a potent compound with potential cytotoxic, mutagenic, and teratogenic effects.[1][2] Strict adherence to safety protocols is mandatory to minimize exposure to laboratory personnel and the environment.[3]
Personal Protective Equipment (PPE)
A comprehensive safety program includes the consistent and correct use of Personal Protective Equipment (PPE).[4] The minimum required PPE when handling this compound in any form (solid or in solution) includes:
-
Gloves: Two pairs of nitrile gloves should be worn.[1] Change gloves immediately if contaminated.
-
Lab Coat: A dedicated lab coat, preferably disposable, with long sleeves and tight cuffs.
-
Eye Protection: Chemical safety goggles.
-
Respiratory Protection: A NIOSH-approved respirator is required when handling the solid compound outside of a certified chemical fume hood or biological safety cabinet.
Engineering Controls
-
Chemical Fume Hood: All handling of the solid this compound compound and preparation of stock solutions must be performed in a certified chemical fume hood to prevent inhalation of the powder.
-
Biological Safety Cabinet (BSC): A Class II BSC should be used for all cell culture experiments involving this compound.
Handling Procedures
-
Weighing: To weigh the solid this compound, pre-label a vial and tare it on a balance inside a chemical fume hood. Carefully add the desired amount of the compound to the vial.
-
Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial containing the weighed compound. Ensure the compound is fully dissolved by vortexing.
-
Use in Experiments: When adding this compound to cell cultures or other experimental setups, work within a BSC. Use filtered pipette tips to prevent aerosol contamination.
Disposal of this compound Waste
All materials that have come into contact with this compound are considered hazardous waste and must be segregated and disposed of according to institutional and local regulations.[2][5]
-
Solid Waste: Unused this compound powder, contaminated gloves, lab coats, wipes, and plasticware should be collected in a dedicated, sealed, and clearly labeled hazardous waste container (e.g., a yellow bin with a cytotoxic waste sticker).[1][2]
-
Liquid Waste: Unused stock solutions and experimental media containing this compound should be collected in a labeled, leak-proof hazardous waste container. Do not dispose of this waste down the drain.[4]
-
Sharps Waste: Needles, syringes, and serological pipettes contaminated with this compound must be disposed of in a designated, puncture-proof sharps container labeled for cytotoxic waste.[1][5]
Experimental Protocols
In Vitro Cytotoxicity Assay using a Cell Viability Reagent
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a cancer cell line (e.g., HeLa) using a commercially available ATP-based cell viability assay.
Materials:
-
HeLa cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Anhydrous DMSO
-
96-well clear-bottom, white-walled cell culture plates
-
ATP-based cell viability reagent (e.g., CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Trypsinize and count HeLa cells. Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Dilution: Prepare a 2X serial dilution of this compound in complete growth medium from your 10 mM DMSO stock. Include a vehicle control (DMSO only) and a no-cell control (medium only).
-
Cell Treatment: After 24 hours of incubation, carefully add 100 µL of the 2X this compound dilutions to the corresponding wells of the 96-well plate, resulting in a 1X final concentration.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature for 30 minutes.
-
Add 100 µL of the cell viability reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control from all other wells.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Sample Data: Cytotoxicity of this compound in HeLa Cells
The following table presents sample data from a cytotoxicity experiment performed as described above.
| This compound Concentration (nM) | % Viability (Normalized) |
| 0 (Vehicle Control) | 100.0 |
| 1 | 98.2 |
| 5 | 91.5 |
| 10 | 75.3 |
| 25 | 52.1 |
| 50 | 28.4 |
| 100 | 12.7 |
| 500 | 3.1 |
Result: The calculated IC₅₀ of this compound in HeLa cells after 48 hours of treatment is approximately 25 nM.
Visualizations
Hypothetical Signaling Pathway of this compound Action
Caption: Hypothetical signaling pathway showing this compound inhibition of Kinase-X.
Experimental Workflow for this compound Cytotoxicity Assay
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
References
Troubleshooting & Optimization
Troubleshooting Precipitation in Murashige and Skoog (MS) Medium: A Technical Guide
This technical support center provides researchers, scientists, and plant biology professionals with comprehensive guidance on troubleshooting and preventing precipitation in Murashige and Skoog (MS) medium. Precipitation of mineral salts and other components in MS medium is a common issue that can affect nutrient availability and experimental outcomes. This guide offers a series of frequently asked questions (FAQs) and detailed experimental protocols to identify and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: What are the common visual signs of precipitation in MS medium?
A1: Precipitation in MS medium can manifest in several ways. You may observe a general haziness or cloudiness in the liquid medium, the formation of fine, visible particles, or the settling of a crystalline or amorphous precipitate at the bottom of the container. In some cases, a thin film may form on the surface of the medium. It is important to distinguish this from microbial contamination, which may also cause turbidity but is often accompanied by a foul odor, a sudden drop in pH, and the presence of visible microbial colonies.
Q2: What are the primary causes of precipitation in MS medium?
A2: Precipitation in MS medium is typically a result of the chemical interactions between its components. The most common causes include:
-
Improper Preparation: The order in which the chemical components are mixed is crucial. Adding concentrated solutions of calcium chloride and phosphates or sulfates together can lead to the formation of insoluble salts like calcium phosphate or calcium sulfate.[1]
-
pH Imbalance: The solubility of many mineral salts in MS medium is highly dependent on pH. An incorrect pH, either too high or too low, can cause certain components to precipitate. The optimal pH for MS medium is typically between 5.7 and 5.8 before autoclaving.[2][3][4] Autoclaving itself can also alter the pH of the medium.[5]
-
High Concentrations of Stock Solutions: Preparing overly concentrated stock solutions can lead to the precipitation of salts, especially when stored at low temperatures.[6]
-
Temperature Fluctuations: Repeated freeze-thaw cycles or improper storage temperatures of stock solutions or the final medium can cause some components to come out of solution.
-
Interaction with Gelling Agents: The type and concentration of the gelling agent (e.g., agar) can sometimes influence the stability of the medium and contribute to precipitation, especially at incorrect pH levels.[7]
Q3: Which components of MS medium are most prone to precipitation?
A3: The primary culprits in MS medium precipitation are the interactions between macronutrients. Specifically:
-
Calcium (Ca²⁺) ions from calcium chloride (CaCl₂) can react with:
-
Phosphate (PO₄³⁻) ions from potassium phosphate monobasic (KH₂PO₄) to form insoluble calcium phosphate.[1]
-
Sulfate (SO₄²⁻) ions from magnesium sulfate (MgSO₄) to form insoluble calcium sulfate.
-
-
Iron (Fe²⁺/Fe³⁺) from the iron-EDTA chelate can precipitate as iron phosphate, particularly if the chelation is not stable or if the pH is too high.[8]
Q4: How can I prevent precipitation when preparing MS medium?
A4: The key to preventing precipitation lies in proper preparation techniques:
-
Use of Stock Solutions: Prepare concentrated stock solutions of different component groups (macronutrients, micronutrients, vitamins, iron source) to avoid direct interaction of incompatible chemicals at high concentrations.[1][9][10][11][12]
-
Correct Order of Mixing: When preparing the final medium from stock solutions, dilute each stock solution in a significant volume of water before adding the next. A common practice is to add the macronutrient stocks (excluding calcium chloride) first, followed by the micronutrient, vitamin, and iron stocks, with the calcium chloride stock being added last and slowly while stirring.[1][13]
-
Separate Calcium Stock: It is highly recommended to prepare a separate stock solution for calcium chloride to prevent its premature interaction with phosphates and sulfates.[1][13]
-
Proper Iron Chelate Preparation: Ensure that the iron-EDTA stock solution is prepared correctly. Dissolve Na₂EDTA in heated water before slowly adding FeSO₄·7H₂O to ensure proper chelation. The final solution should be a clear, golden-yellow color.[11][13]
-
pH Adjustment: Adjust the pH of the final medium to 5.7-5.8 before adding the gelling agent and autoclaving.[2][4]
-
Autoclaving: Be aware that autoclaving can cause a slight drop in the pH of the medium.[5] For heat-sensitive components like some vitamins and plant growth regulators, consider filter sterilization and adding them to the autoclaved and cooled medium.[10]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the preparation of Murashige and Skoog medium to minimize precipitation.
| Parameter | Recommended Value/Range | Notes |
| Final Medium pH (before autoclaving) | 5.7 - 5.8 | Crucial for the solubility of mineral salts.[2][4] |
| Autoclaving Temperature | 121°C (250°F) | Standard temperature for sterilization. |
| Autoclaving Pressure | 15 psi (1.05 kg/cm ²) | Standard pressure for sterilization. |
| Autoclaving Time | 15 - 20 minutes | Sufficient time for sterilization without excessive degradation of components.[2] |
| Stock Solution Concentration | 10x to 1000x | Varies by component group. Macronutrients are typically at 10x, while micronutrients and vitamins can be at 100x or 1000x.[10][11] |
Experimental Protocols
Protocol 1: Preparation of Murashige and Skoog (MS) Medium from Stock Solutions to Prevent Precipitation
This protocol outlines the preparation of 1 liter of MS medium using pre-made stock solutions.
Materials:
-
Sterile, high-purity water (double-distilled or deionized)
-
Macronutrient stock solution (10x, without CaCl₂)
-
Calcium chloride (CaCl₂) stock solution (10x)
-
Micronutrient stock solution (100x)
-
Iron-EDTA stock solution (100x)
-
Vitamin stock solution (100x)
-
Myo-inositol
-
Sucrose
-
Gelling agent (e.g., agar)
-
1N HCl and 1N NaOH for pH adjustment
-
Sterile beakers, graduated cylinders, and a magnetic stirrer
-
Autoclave
Methodology:
-
Add approximately 800 mL of high-purity water to a 2 L beaker with a magnetic stir bar.
-
While stirring, add 100 mL of the 10x macronutrient stock solution (without CaCl₂).
-
Add 10 mL of the 100x micronutrient stock solution.
-
Add 10 mL of the 100x iron-EDTA stock solution.
-
Add 10 mL of the 100x vitamin stock solution.
-
Add the required amounts of myo-inositol and sucrose and allow them to dissolve completely.
-
Slowly add 100 mL of the 10x CaCl₂ stock solution while the medium is stirring vigorously.
-
Adjust the pH of the medium to 5.7-5.8 using 1N HCl or 1N NaOH.
-
Add the gelling agent (e.g., 8 g/L agar) and heat the medium gently with continuous stirring until the gelling agent is completely dissolved.
-
Bring the final volume to 1 L with high-purity water.
-
Dispense the medium into culture vessels and sterilize by autoclaving at 121°C and 15 psi for 15-20 minutes.[2]
Protocol 2: Visual and Microscopic Identification of Precipitate
This protocol provides a basic method to observe and characterize the precipitate in your MS medium.
Materials:
-
Sample of MS medium with precipitate
-
Centrifuge and centrifuge tubes
-
Microscope slides and coverslips
-
Light microscope
Methodology:
-
Aseptically transfer a sample of the medium with the precipitate into a sterile centrifuge tube.
-
Centrifuge the sample at a low speed (e.g., 1000 x g) for 5-10 minutes to pellet the precipitate.
-
Carefully decant the supernatant.
-
Resuspend the pellet in a small volume of sterile water or the supernatant.
-
Place a drop of the resuspended precipitate onto a clean microscope slide and cover it with a coverslip.
-
Observe the precipitate under a light microscope at different magnifications (e.g., 100x and 400x).
-
Note the morphology of the precipitate. Crystalline structures may suggest salt precipitation, while amorphous particles could have various origins. Compare your observations with known microbial contaminants to rule out contamination.
Visualizations
Caption: Troubleshooting workflow for MS medium precipitation.
Caption: Recommended workflow for preparing MS medium to prevent precipitation.
References
- 1. Composition and Preparation of Plant Tissue Culture Medium [gavinpublishers.com]
- 2. tmmedia.in [tmmedia.in]
- 3. Effect of environmental and cultural conditions on medium pH and explant growth performance of Douglas-fir ( Pseudotsuga menziesii) shoot cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medium no. 34: Murashige and Skoog medium, 0.9% (w/v) agar, pH 5.7 — BRC plant cell line documentation [plant.rtc.riken.jp]
- 5. Stability of tissue culture medium pH as a function of autoclaving, time, and cultured plant material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Annexure [14.139.61.83]
- 10. plantcelltechnology.com [plantcelltechnology.com]
- 11. biologydiscussion.com [biologydiscussion.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Enhancing the Efficacy of Compound MS33 in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental efficacy of Compound MS33.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation with Compound this compound, offering potential causes and solutions in a structured question-and-answer format.
| Issue/Question | Potential Causes | Recommended Solutions |
| Low or no observable effect of this compound in cell-based assays. | 1. Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. 2. Poor Solubility: this compound may not be fully dissolved in the culture medium, reducing its effective concentration. 3. Cellular Permeability: this compound might not be efficiently crossing the cell membrane. 4. Incorrect Target Engagement: The compound may not be interacting with its intended molecular target within the cell. | 1. Perform a dose-response curve to determine the optimal concentration range. 2. Ensure complete solubilization of this compound in a suitable solvent (e.g., DMSO) before diluting in culture medium. Sonication may aid dissolution. 3. Consider using permeabilizing agents (with appropriate controls) or nanoparticle-based delivery systems to enhance uptake.[1][2][3] 4. Utilize a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a cellular context.[4] |
| High variability between experimental replicates. | 1. Inconsistent Compound Preparation: Variations in the preparation of this compound stock solutions. 2. Cell Culture Conditions: Fluctuations in cell density, passage number, or growth phase. 3. Assay Timing: Inconsistent incubation times with this compound. | 1. Prepare a large batch of this compound stock solution, aliquot, and store under recommended conditions to ensure consistency across experiments. 2. Standardize cell seeding density and use cells within a consistent passage number range. 3. Adhere strictly to the defined incubation times as per the experimental protocol. |
| Observed cytotoxicity or off-target effects. | 1. High Concentration: The concentration of this compound may be in the toxic range for the cells. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Off-Target Binding: this compound may be interacting with unintended cellular targets.[5][6][7][8] | 1. Determine the cytotoxic concentration (CC50) and work with concentrations well below this value. 2. Ensure the final solvent concentration in the culture medium is minimal and consistent across all treatments, including vehicle controls. 3. Conduct proteome-wide thermal shift assays or other profiling studies to identify potential off-target interactions. |
| Inconsistent results in in vivo models. | 1. Poor Bioavailability: this compound may have low absorption or rapid metabolism and clearance. 2. Ineffective Delivery Vehicle: The formulation used for in vivo administration may not be optimal. 3. Suboptimal Dosing Regimen: The dose and frequency of administration may not be sufficient to maintain therapeutic concentrations. | 1. Perform pharmacokinetic (PK) studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. 2. Experiment with different delivery vehicles, such as lipid nanoparticles or polymer-based formulations, to improve stability and delivery to the target tissue.[1][2][3][9] 3. Use PK data to model and test different dosing schedules to achieve and maintain the desired exposure at the target site. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving this compound?
For in vitro experiments, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For in vivo studies, the appropriate vehicle will depend on the route of administration and should be determined through formulation development studies.
2. How should this compound stock solutions be stored?
This compound stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.
3. How can I confirm that this compound is engaging its target in my cells?
A Cellular Thermal Shift Assay (CETSA) is a valuable method to verify target engagement.[4] This assay measures the thermal stabilization of a target protein upon ligand binding, providing evidence of direct interaction within the cellular environment.
4. What are the best practices for designing a dose-response experiment for this compound?
Start with a wide range of concentrations, typically using a logarithmic dilution series. Include appropriate controls, such as a vehicle-only control and a positive control if available. The data should be analyzed using a non-linear regression model to determine the EC50 or IC50.
5. What should I do if I suspect off-target effects?
If off-target effects are suspected, consider performing a screen to identify unintended binding partners.[5][6][7][8] Additionally, comparing the phenotype induced by this compound with that of a known selective inhibitor of the intended target or with genetic knockdown/knockout of the target can help differentiate on-target from off-target effects.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the steps to assess the engagement of this compound with its intracellular target.
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound at various concentrations or a vehicle control for a specified time.
-
-
Harvesting and Lysis:
-
Harvest cells and wash with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
Lyse the cells through freeze-thaw cycles.
-
-
Heat Challenge:
-
Clear the lysate by centrifugation.
-
Aliquot the supernatant into PCR tubes and heat them at a range of temperatures for 3 minutes.
-
Cool the samples at room temperature for 3 minutes.
-
-
Protein Quantification:
-
Separate the soluble and precipitated fractions by centrifugation.
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble target protein using Western blotting or other protein quantification methods.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both vehicle- and this compound-treated samples.
-
A shift in the melting curve for this compound-treated samples indicates target engagement.
-
Visualizations
Caption: Workflow for evaluating the efficacy of Compound this compound.
Caption: Hypothetical signaling pathway inhibited by Compound this compound.
References
- 1. Ionizable Lipid Nanoparticles for In Vivo mRNA Delivery to the Placenta during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo bone marrow microenvironment siRNA delivery using lipid–polymer nanoparticles for multiple myeloma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo imaging of the systemic delivery of small interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.addgene.org [blog.addgene.org]
- 8. azolifesciences.com [azolifesciences.com]
- 9. Assessment of in vivo siRNA delivery in cancer mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MS33 Concentration
Welcome to the technical support center for MS33. This guide provides troubleshooting advice and frequently asked questions to help researchers and drug development professionals optimize the concentration of this compound for cell viability experiments.
Overview of this compound
This compound is a potent and selective small molecule inhibitor of the histone acetyltransferase (HAT) domains of the transcriptional co-activators CBP and p300.[1][2] These co-activators are crucial regulators of gene expression involved in a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[3] Dysregulation of CBP/p300 activity is implicated in various diseases, notably cancer, making inhibitors like this compound valuable tools for research and potential therapeutic development.[1][3]
Optimizing the working concentration of this compound is a critical first step to ensure meaningful and reproducible results. The ideal concentration will inhibit the target (CBP/p300) effectively while minimizing off-target effects and unwanted cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell culture?
A1: For initial experiments, we recommend a broad dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. A typical starting range for CBP/p300 inhibitors is from 10 nM to 10 µM. We suggest a 7-point logarithmic dilution series within this range.
Q2: How should I dissolve and store this compound?
A2: this compound is typically soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium. Note that the final DMSO concentration in the culture should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4]
Q3: Which cell viability assay is best for use with this compound?
A3: The choice of assay depends on your experimental goals.
-
Metabolic Assays (MTT, XTT, WST-1): These colorimetric assays measure the metabolic activity of viable cells and are suitable for high-throughput screening.[5]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These highly sensitive luminescent assays quantify ATP, a direct indicator of metabolically active cells.[6]
-
Dye Exclusion Assays (Trypan Blue, Propidium Iodide): These methods distinguish viable from non-viable cells based on membrane integrity and are often used for direct cell counting.[6][7]
For initial dose-response studies, an ATP-based assay is recommended due to its high sensitivity and broad linear range.
Q4: How long should I incubate my cells with this compound before assessing viability?
A4: The optimal incubation time depends on the cell line's doubling time and the specific biological question. A common starting point is 48 to 72 hours. This duration is often sufficient for the effects on transcription and subsequent cellular processes to manifest as changes in cell viability. Shorter time points (e.g., 24 hours) can be used to assess more acute effects.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells. | 1. Uneven cell seeding.2. Inconsistent pipetting of this compound or assay reagents.3. "Edge effects" in the multi-well plate.4. This compound precipitation in media. | 1. Ensure a single-cell suspension before seeding; allow the plate to sit at room temperature for 15-20 minutes before incubation to ensure even settling.2. Use calibrated pipettes and change tips for each replicate.3. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.4. Visually inspect the media after adding this compound. If precipitation occurs, try vortexing the intermediate dilution immediately before adding to the wells or lowering the final concentration. |
| No significant effect on cell viability, even at high concentrations. | 1. The cell line is resistant to CBP/p300 inhibition.2. Insufficient incubation time.3. This compound degradation.4. Incorrect assay procedure. | 1. Confirm CBP/p300 expression in your cell line. Consider using a positive control cell line known to be sensitive to CBP/p300 inhibitors.2. Extend the incubation period (e.g., to 96 hours).3. Use a fresh aliquot of this compound stock solution.4. Review the assay protocol and include positive (e.g., staurosporine) and negative (vehicle control) controls. |
| Excessive cell death in the vehicle (DMSO) control group. | 1. Final DMSO concentration is too high.2. The cell line is highly sensitive to DMSO. | 1. Ensure the final DMSO concentration does not exceed 0.5% and is ideally at or below 0.1%.[4]2. Perform a DMSO toxicity curve to determine the maximum tolerated concentration for your specific cell line. |
Experimental Protocols & Data
Protocol: Determining IC50 of this compound using an ATP-Based Viability Assay
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 2X concentration series of this compound in culture medium from your 10 mM DMSO stock. Include a vehicle control (containing the same final DMSO concentration as the highest this compound dose).
-
Treatment: Add 100 µL of the 2X this compound dilutions to the corresponding wells, resulting in a final volume of 200 µL and the desired 1X final concentrations.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C and 5% CO2.
-
Assay: Equilibrate the plate and the ATP assay reagent to room temperature. Add the assay reagent according to the manufacturer's instructions (e.g., 100 µL per well).
-
Measurement: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.
-
Data Analysis: Normalize the data by setting the vehicle control as 100% viability and a "no cells" or "toxin-killed cells" control as 0% viability. Plot the normalized viability against the log of this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Sample Data: Dose-Response of this compound in Different Cell Lines
The following table summarizes sample IC50 values obtained after a 72-hour incubation with this compound.
| Cell Line | Cell Type | This compound IC50 (µM) |
| MV-4-11 | Acute Myeloid Leukemia | 0.85 |
| PC-3 | Prostate Cancer | 5.2 |
| MCF-7 | Breast Cancer | > 10 |
Note: These values are for illustrative purposes. IC50 values must be determined empirically for your specific cell line and experimental conditions.
Visualizations
This compound Mechanism of Action
This compound targets the CBP/p300 co-activators. These proteins are recruited by transcription factors (TFs) to acetylate histone tails (e.g., H3K27), which leads to chromatin relaxation and gene transcription. By inhibiting the HAT activity of CBP/p300, this compound prevents histone acetylation, leading to chromatin condensation and repression of target gene expression, which can ultimately induce cell cycle arrest or apoptosis.
Experimental Workflow for Concentration Optimization
The following workflow outlines the key steps for determining the optimal concentration of this compound for your experiments.
References
- 1. Modulating the masters: chemical tools to dissect CBP and p300 function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current development of CBP/p300 inhibitors in the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 细胞活力和增殖测定 [sigmaaldrich.com]
- 7. 細胞生存率 | Thermo Fisher Scientific - JP [thermofisher.com]
MS33 experimental variability and reproducibility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility issues encountered with the hypothetical small molecule, MS33.
Troubleshooting Guide
Researchers using this compound may encounter a range of issues from inconsistent results to unexpected cellular effects. This guide provides a systematic approach to identifying and resolving these common experimental challenges.
Issue 1: High Variability in Potency (IC50) Measurements
Inconsistent IC50 values across experiments are a frequent challenge.[1][] This variability can stem from multiple factors related to the compound itself, assay conditions, or cellular context.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Compound Instability | 1. Verify Stock Solution Integrity: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in small aliquots at -80°C to minimize freeze-thaw cycles. 2. Assess Stability in Media: Incubate this compound in your cell culture media for the duration of the experiment and then measure its concentration or activity to check for degradation.[1][] | Consistent potency of this compound in biochemical or cell-based assays. |
| Assay Conditions | 1. Standardize Protocols: Ensure all experimental parameters, including cell density, incubation times, and reagent concentrations, are consistent across all experiments. 2. Optimize Substrate/Ligand Concentration: For enzyme or receptor binding assays, use a substrate or ligand concentration at or below the Km or Kd to ensure sensitivity to competitive inhibition. | Reduced well-to-well and plate-to-plate variability. A clear dose-response curve. |
| Cellular Factors | 1. Monitor Cell Health and Passage Number: Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. 2. Control for Cell Density Effects: Plate cells at a consistent density as IC50 values can be influenced by cell number. | More reproducible IC50 values that are not skewed by cellular stress or confluence. |
Issue 2: Discrepancy Between Biochemical and Cellular Activity
It is not uncommon to observe potent activity of this compound in a biochemical assay that does not translate to the desired effect in a cellular context.[1]
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Poor Cell Permeability | 1. Assess Permeability: If not already known, determine the cell permeability of this compound using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).[1] 2. Modify Treatment Conditions: Increase incubation time or use a higher concentration of this compound (while monitoring for toxicity). | Correlation between the cellular effective concentration (EC50) and the biochemical IC50. |
| Efflux Pump Activity | 1. Use Efflux Pump Inhibitors: Co-treat cells with known inhibitors of ABC transporters (e.g., verapamil for P-glycoprotein) to see if the cellular potency of this compound is restored. | Increased intracellular accumulation and enhanced potency of this compound in cellular assays. |
| Compound Metabolism | 1. Metabolic Stability Assay: Assess the metabolic stability of this compound in liver microsomes or hepatocytes to determine its metabolic half-life. | Understanding of whether rapid metabolism is limiting the cellular activity of this compound. |
Issue 3: Observed Phenotype is Inconsistent with On-Target Inhibition
If the cellular phenotype observed after this compound treatment does not align with the known function of its intended target, off-target effects should be suspected.[3][4]
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Effects | 1. Validate with a Structurally Unrelated Inhibitor: Use another inhibitor of the same target with a different chemical scaffold.[3][4] 2. Perform a Rescue Experiment: Overexpress a resistant mutant of the target protein.[3][4] 3. Conduct Kinome or Proteome Profiling: Screen this compound against a broad panel of kinases or perform chemoproteomics to identify unintended binding partners. | If the phenotype is not replicated with a different inhibitor or is not rescued by the resistant mutant, it is likely an off-target effect. Profiling can identify specific off-targets. |
| Cellular Toxicity | 1. Determine Cytotoxicity: Perform a dose-response curve for cytotoxicity (e.g., using an MTS or LDH assay) and compare it to the on-target IC50. 2. Use a Counter-Screen: Test this compound in a cell line that does not express the intended target.[4] | A narrow window between the on-target IC50 and the cytotoxic concentration suggests off-target toxicity. Toxicity in a target-negative cell line confirms off-target effects. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of experimental variability when working with small molecule inhibitors like this compound?
-
Compound-Specific Variation: The chemical properties of this compound itself, such as its stability, solubility, and potential for off-target interactions, can contribute significantly to variability.[1][]
Q2: How can I ensure the reproducibility of my experiments with this compound?
Ensuring reproducibility is crucial for the validity of your research.[7][8][9] Key strategies include:
-
Detailed Documentation: Maintain a thorough record of all experimental protocols, including lot numbers of reagents and specific instrument settings.
-
Standard Operating Procedures (SOPs): Develop and adhere to SOPs for all routine assays.
-
Appropriate Controls: Always include positive and negative controls in your experiments. For this compound, a well-characterized inhibitor of the same target can serve as a positive control.
Q3: What are "off-target" effects and how can they be mitigated for this compound?
Off-target effects occur when a small molecule interacts with proteins other than its intended target, leading to unintended biological consequences.[3][4] Mitigation strategies include:
-
Using the Lowest Effective Concentration: Perform dose-response experiments to determine the minimal concentration of this compound required for on-target activity.[1]
-
Orthogonal Validation: Confirm key findings using a different experimental approach, such as genetic knockdown (e.g., siRNA or CRISPR) of the target protein.
-
Selectivity Profiling: Test this compound against a panel of related and unrelated targets to understand its selectivity profile.
Q4: My this compound is a PROTAC. Are there specific issues I should be aware of?
Yes, PROTACs (Proteolysis Targeting Chimeras) have unique experimental challenges.[10][11]
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation, leading to a decrease in efficacy.[10][12] It is crucial to perform a full dose-response curve to identify the optimal concentration range.
-
Ternary Complex Formation: The efficiency of a PROTAC is dependent on the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[11] Issues with complex formation can lead to a lack of degradation.
-
Metabolite Interference: PROTAC metabolites may compete with the parent molecule for binding to the target or the E3 ligase, reducing its effectiveness.[10]
Experimental Protocols & Methodologies
Protocol 1: Standard Dose-Response Curve for IC50 Determination
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO). The final DMSO concentration in the assay should be consistent across all wells and typically below 0.5%.
-
Treatment: Add the diluted this compound to the cells and incubate for the desired time.
-
Assay Readout: Perform the relevant assay to measure the biological response (e.g., cell viability, enzyme activity, reporter gene expression).
-
Data Analysis: Plot the response against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50.
Protocol 2: Western Blotting to Confirm Target Engagement/Degradation
-
Cell Treatment: Treat cells with various concentrations of this compound for the desired duration.
-
Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection and quantify the band intensities.
Visualizations
Caption: A workflow for troubleshooting common experimental issues with this compound.
Caption: The catalytic mechanism of action for a PROTAC like this compound.
References
- 1. resources.biomol.com [resources.biomol.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Experimental Variability and Replicates in siRNA Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Sources of variability and effect of experimental approach on expression profiling data interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RECR: Rigor and Reproducibility in Research | The Graduate School [grad.msu.edu]
- 8. Reproducibility and Research Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. revvity.com [revvity.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming MS33 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to MS33, a novel STAT3 signaling pathway inhibitor.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the possible mechanisms?
A1: Acquired resistance to targeted therapies like this compound can arise through various mechanisms.[1] The most common mechanisms include:
-
Target Alteration: Mutations in the STAT3 gene could prevent this compound from binding effectively to its target protein.
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the this compound-induced blockade of STAT3 signaling.[2]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively remove this compound from the cell, reducing its intracellular concentration and efficacy.[1]
-
Epigenetic Alterations: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity and resistance.[1]
Q2: How can I confirm that my cell line has developed resistance to this compound?
A2: Resistance can be confirmed by performing a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line compared to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Troubleshooting Guides
Problem 1: Increased IC50 of this compound in my treated cell line.
-
Possible Cause 1: Development of true resistance.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a cell viability assay to compare the IC50 of this compound in the parental and suspected resistant cell lines.
-
Sequence the Target: Extract genomic DNA and sequence the STAT3 gene to identify potential mutations in the this compound binding site.
-
Assess Pathway Activation: Use western blotting to check for the phosphorylation status of STAT3 and downstream targets, as well as the activation of potential bypass pathways (e.g., PI3K/Akt, MAPK).
-
Investigate Drug Efflux: Use a fluorescent substrate assay for drug efflux pumps like P-gp to determine if there is increased pump activity in the resistant cells.
-
-
-
Possible Cause 2: Experimental artifact.
-
Troubleshooting Steps:
-
Verify Cell Line Identity: Perform cell line authentication (e.g., STR profiling) to ensure there was no contamination or misidentification.
-
Check Compound Integrity: Confirm the concentration and purity of your this compound stock solution.
-
Optimize Assay Conditions: Ensure that the cell seeding density, treatment duration, and assay reagents are consistent and optimized.
-
-
Problem 2: I don't see a decrease in phosphorylated STAT3 (p-STAT3) upon this compound treatment in my resistant cells.
-
Possible Cause 1: Mutation in the this compound binding site of STAT3.
-
Troubleshooting Steps:
-
Sequence STAT3: As mentioned above, sequence the STAT3 gene to check for mutations.
-
Perform Immunoprecipitation: Use an anti-STAT3 antibody to pull down STAT3 and then perform a western blot for p-STAT3 to confirm the phosphorylation status of the target protein.
-
-
-
Possible Cause 2: Increased drug efflux.
-
Troubleshooting Steps:
-
Use an Efflux Pump Inhibitor: Co-treat the resistant cells with this compound and a known P-gp inhibitor (e.g., verapamil) and check for the restoration of p-STAT3 inhibition.[3]
-
Measure Intracellular this compound: If a suitable method is available (e.g., LC-MS/MS), measure the intracellular concentration of this compound in sensitive and resistant cells.
-
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental | This compound | 50 | 1 |
| Resistant | This compound | 1500 | 30 |
| Resistant | This compound + Verapamil (1 µM) | 100 | 2 |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3, total STAT3, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: The this compound signaling pathway, inhibiting STAT3 phosphorylation.
Caption: Experimental workflow for identifying this compound resistance mechanisms.
Caption: Troubleshooting guide for weak western blot signals.
References
Technical Support Center: Understanding and Mitigating Off-Target Effects of Small Molecule Compounds
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, characterizing, and mitigating the off-target effects of small molecule compounds, referred to herein as MS33. The information provided is of a general nature and is intended to serve as a comprehensive resource for addressing common challenges encountered during preclinical research and development.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
Off-target effects occur when a small molecule interacts with unintended biological molecules, such as proteins, leading to unforeseen physiological or toxicological outcomes.[1][2] These unintended interactions can confound experimental results, leading to misinterpretation of the compound's mechanism of action and potential safety liabilities in later stages of drug development.[2]
Q2: How can I predict potential off-target effects of my compound (this compound) in silico?
Computational methods are valuable for predicting potential off-target interactions early in the research process.[2] These approaches typically involve:
-
Ligand-based methods: Comparing the chemical structure of your compound to databases of known ligands for various targets. Methods include 2D and 3D similarity searching, pharmacophore modeling, and machine learning algorithms.[2]
-
Structure-based methods: Docking your compound into the 3D structures of known proteins to predict binding affinity.
Several online tools and software packages are available for these analyses.
Q3: What are the key experimental approaches to identify off-target interactions?
A multi-pronged experimental approach is recommended to identify off-target effects:
-
Proteome-wide approaches:
-
Chemical Proteomics: Techniques like chemical pulldown assays coupled with mass spectrometry can identify proteins that directly bind to your compound.
-
Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA): These methods assess the thermal stability of proteins in the presence of your compound. A shift in the melting temperature of a protein suggests a direct interaction.[3][4]
-
-
Phenotypic Screening: High-content imaging and other phenotypic assays can reveal unexpected cellular effects that may be indicative of off-target engagement.
-
Transcriptomic and Proteomic Profiling: Analyzing changes in gene or protein expression following compound treatment can provide clues about the pathways being affected, both on- and off-target.
Troubleshooting Guides
Problem: My compound (this compound) shows the desired on-target effect, but also significant toxicity in cell-based assays.
This is a common issue that may be attributable to off-target effects. Here’s a step-by-step guide to troubleshoot this problem:
-
Confirm On-Target Engagement: First, ensure that the observed efficacy is indeed due to the intended target engagement. Use a biophysical or biochemical assay to confirm direct binding and functional modulation of the target protein.
-
Dose-Response Analysis: Perform a careful dose-response analysis for both the on-target and toxic effects. A significant separation between the effective concentration (EC50) for the on-target effect and the toxic concentration (TC50) may provide a therapeutic window.
-
Identify Off-Targets: Employ proteome-wide methods like TPP/CETSA or chemical proteomics to identify potential off-target proteins.
-
Validate Off-Target(s): Once potential off-targets are identified, validate their interaction with your compound using orthogonal assays (e.g., surface plasmon resonance, isothermal titration calorimetry).
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your compound to see if you can dissociate the on-target activity from the off-target toxicity.
Problem: I am observing inconsistent results with my compound (this compound) across different cell lines or experimental models.
Inconsistent results can arise from a variety of factors, including off-target effects that are specific to certain cellular contexts.
-
Characterize Your Models: Analyze the expression levels of your on-target and potential off-targets in the different cell lines or models you are using. A cell line that expresses a high level of an off-target protein may show a different phenotype.
-
Use Target Knockout/Knockdown Models: The most definitive way to confirm that an observed phenotype is due to an off-target effect is to show that the phenotype is lost in a cell line where the off-target protein has been knocked out or knocked down.
-
Control Compound Experiments: Use a structurally related but inactive control compound to ensure that the observed effects are not due to non-specific chemical properties of your molecule.
Data Presentation
Table 1: Comparison of Methods to Identify Off-Target Interactions
| Method | Principle | Throughput | Information Provided | Limitations |
| Chemical Pulldown-MS | Affinity capture of interacting proteins using an immobilized compound. | Low to Medium | Direct binding partners. | Requires compound immobilization; potential for non-specific binding. |
| CETSA/TPP | Ligand binding alters the thermal stability of the target protein.[3][4] | High (with MS) | Direct and indirect cellular targets. | Not all proteins show a thermal shift; membrane proteins can be challenging. |
| Phenotypic Screening | Measures changes in cellular morphology or function. | High | Functional consequences of on- and off-target effects. | Does not directly identify the off-target protein. |
| In Silico Prediction | Computational modeling based on chemical structure or protein targets.[2] | Very High | A ranked list of potential off-targets. | Predictions require experimental validation. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines a general workflow for performing a CETSA experiment to validate target engagement in intact cells.[3]
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for a specified time.
-
-
Heating and Lysis:
-
Harvest and wash the cells.
-
Resuspend the cells in a suitable buffer and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lyse the cells by freeze-thaw cycles.
-
-
Protein Quantification and Analysis:
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein in the soluble fraction by Western blot or mass spectrometry.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble target protein as a function of temperature.
-
A shift in the melting curve in the presence of this compound indicates target engagement.
-
Protocol 2: Chemical Pulldown with Mass Spectrometry
This protocol provides a general outline for identifying protein targets of a small molecule.
-
Compound Immobilization:
-
Synthesize an analog of this compound with a linker for covalent attachment to a solid support (e.g., agarose beads).
-
Couple the compound to the beads.
-
-
Cell Lysis and Incubation:
-
Prepare a cell lysate from your experimental model.
-
Incubate the cell lysate with the compound-immobilized beads. Include a control with beads that have not been coupled to the compound.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins, for example, by boiling in SDS-PAGE sample buffer.
-
-
Mass Spectrometry Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands and perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins that are significantly enriched in the pulldown with your compound compared to the control beads.
-
Visualizations
Caption: Workflow for identifying, validating, and mitigating off-target effects.
Caption: On-target vs. off-target signaling pathway divergence.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing U-PLEX IL-33 Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Meso Scale Discovery (MSD) U-PLEX immunoassays, with a specific focus on the IL-33 assay. Our goal is to help you improve the signal-to-noise ratio and achieve high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the underlying technology of the U-PLEX assay platform?
The U-PLEX platform utilizes MULTI-ARRAY® technology, which combines electrochemiluminescence (ECL) detection with patterned microplates.[1][2] In a typical sandwich immunoassay format, capture antibodies are immobilized on specific spots on the plate. After the analyte is captured, a SULFO-TAG™ conjugated detection antibody is added.[3][4] When a voltage is applied to the plate electrodes, the SULFO-TAG™ labels emit light, which is measured by an MSD instrument to quantify the analyte.[5][6] This ECL technology offers high sensitivity, a wide dynamic range, and low background signal because the electrochemical stimulation is decoupled from the light emission.[1][7][8]
Q2: What are the key advantages of using the U-PLEX platform?
The U-PLEX platform offers several advantages, including:
-
Multiplexing Capability: You can create your own custom multiplex assays, measuring multiple analytes in a single well of a 96- or 384-well plate.[3][9] This saves sample volume and time.[10]
-
High Sensitivity and Dynamic Range: The ECL detection technology provides high sensitivity and a broad dynamic range, often spanning 3-4 logs.[2][10][11]
-
Flexibility: The platform is flexible, allowing you to use MSD's pre-validated antibody pairs or develop your own assays with your own biotinylated capture reagents.[11][12]
-
Reduced Matrix Effects: The technology is known for having fewer matrix effects compared to traditional ELISA.[10]
Q3: What is the general workflow for a U-PLEX assay?
The U-PLEX assay workflow involves several key steps:
-
Plate Coating: Biotinylated capture antibodies are coupled with U-PLEX Linkers and then added to the U-PLEX plate, where they self-assemble onto specific spots.[11]
-
Sample/Calibrator Incubation: Samples and calibrators are added to the coated plate and incubated.
-
Detection Antibody Incubation: A SULFO-TAG™ conjugated detection antibody is added and incubated.
-
Washing: The plate is washed to remove unbound reagents.
-
Reading: Read Buffer is added, and the plate is read on an MSD instrument.[3]
Below is a diagram illustrating the general experimental workflow.
References
- 1. U-PLEX Advantage | Meso Scale Discovery [mesoscale.com]
- 2. universalbiosensors.com [universalbiosensors.com]
- 3. Our Immunoassays | Meso Scale Discovery [mesoscale.com]
- 4. bioxpedia.com [bioxpedia.com]
- 5. mesoscale.com [mesoscale.com]
- 6. mesoscale.com [mesoscale.com]
- 7. A Guide Inside Electrochemiluminescent Microscopy Mechanisms for Analytical Performance Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. U-PLEX Assay Platform | Meso Scale Discovery [mesoscale.com]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. U-PLEX Technology | Meso Scale Discovery [mesoscale.com]
- 12. Assay Development Assays | Meso Scale Discovery [mesoscale.com]
Technical Support Center: Troubleshooting MS33 Compound Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists using the MS33 compound in their experiments. We address common issues related to compound efficacy, experimental variability, and unexpected results.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is not showing the expected biological activity. What are the possible reasons?
There are several potential reasons why this compound may not be exhibiting the expected activity in your assay. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system.
Possible Causes and Troubleshooting Steps:
-
Compound Integrity:
-
Degradation: The compound may have degraded due to improper storage or handling.
-
Solubility Issues: this compound may not be fully dissolved in your assay medium, leading to a lower effective concentration.
-
Incorrect Concentration: There might be an error in the calculation of the stock solution or final dilution.
-
-
Experimental Protocol:
-
Incubation Time: The incubation time with the compound may be too short or too long.
-
Cell Health: The cells used in the assay may be unhealthy, stressed, or at a suboptimal confluency.
-
Assay Interference: Components of your assay system (e.g., serum proteins in the media) might be interfering with the compound's activity.
-
-
Biological Target:
-
Target Expression: The target protein of this compound may not be expressed at sufficient levels in your cell line.
-
Cell Line Specificity: The observed effect, or lack thereof, might be specific to the cell line being used.
-
Q2: I am observing high variability between my experimental replicates with this compound. What could be the cause?
High variability can obscure real biological effects and make data interpretation difficult. The source of variability often lies in inconsistent experimental procedures.
Troubleshooting High Variability:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for serial dilutions of the compound.
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to significant variability.
-
Edge Effects in Plates: Wells on the perimeter of multi-well plates are prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, avoid using the outer wells or fill them with sterile PBS.
-
Compound Precipitation: Visually inspect your assay plates under a microscope for any signs of compound precipitation.
Q3: How should I properly store and handle my this compound compound?
Proper storage is critical for maintaining the stability and activity of small molecule compounds.
Storage and Handling Recommendations:
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. Studies have shown that many compounds are stable in DMSO for extended periods when stored properly.[1][2]
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment. Avoid storing diluted aqueous solutions for long periods, as they are more prone to degradation.
-
Light and Air Sensitivity: If the compound is known to be sensitive to light or air, store it in amber vials and consider purging with an inert gas like nitrogen or argon.
Troubleshooting Flowchart
This flowchart provides a logical sequence of steps to diagnose why the this compound compound may not be working as expected.
Caption: A step-by-step guide to troubleshooting common issues with the this compound compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the standard procedure for preparing solutions of this compound for in vitro experiments.
-
Stock Solution (10 mM in DMSO):
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into single-use volumes and store at -80°C.
-
-
Working Solutions (e.g., 10 µM in cell culture medium):
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform a serial dilution in cell culture medium to reach the desired final concentration. For example, to make a 10 µM solution, you can perform a 1:1000 dilution of the 10 mM stock.
-
Vortex or mix gently after each dilution step.
-
Use the working solution immediately.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is a common method to assess the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treated wells.
-
Incubation: Incubate the cells with the compound for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters. These should be optimized for your specific cell line and experimental conditions.
Table 1: Recommended Starting Concentrations for this compound
| Assay Type | Suggested Concentration Range | Notes |
| Cell Viability | 0.1 µM - 100 µM | Perform a dose-response curve to determine the IC50. |
| Target Engagement | 1 nM - 10 µM | Concentration will depend on the binding affinity for the target. |
| Signaling Pathway | 0.5 µM - 20 µM | Titrate to find the optimal concentration for pathway modulation. |
Table 2: Recommended Incubation Times
| Experimental Goal | Suggested Incubation Time | Rationale |
| Acute Effects | 1 - 6 hours | To observe rapid signaling events. |
| Cell Proliferation | 24 - 72 hours | To allow for measurable changes in cell number. |
| Gene Expression | 6 - 24 hours | To capture transcriptional changes. |
Signaling Pathway Diagram
This diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to a cellular response.
Caption: A diagram of a possible signaling cascade affected by the this compound compound.
References
Technical Support Center: Adapting M33 and IL-33 Signaling Protocols for Diverse Cell Types
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the murine cytomegalovirus G protein-coupled receptor M33 and the Interleukin-33 (IL-33) signaling pathway. The following resources will help you tailor experimental protocols to various cell types to achieve robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by the M33 receptor?
A1: The M33 receptor, a G protein-coupled receptor (GPCR) encoded by the murine cytomegalovirus, activates intracellular signaling through multiple mechanisms. It has been shown to stimulate the transcription factor CREB via Gq/11 proteins in a phospholipase C-beta (PLC-β) and protein kinase C (PKC) dependent manner. Additionally, M33 can activate other signaling molecules, such as the p38 MAPK and the transcription factor NF-κB, through Gq/11 and PKC-independent mechanisms.[1]
Q2: Which cell types are suitable for studying M33 signaling?
A2: The choice of cell line depends on the specific research question. For general mechanism-of-action studies, cell lines that are easy to transfect and have well-characterized signaling pathways, such as HEK293T or NIH-3T3 cells, are commonly used. For studies related to viral pathogenesis, cell types that are natural hosts for cytomegalovirus, such as murine fibroblasts or endothelial cells, would be more physiologically relevant.
Q3: What is the canonical signaling pathway for Interleukin-33 (IL-33)?
A3: IL-33 is a cytokine that signals through a heterodimeric receptor complex consisting of ST2 (also known as IL-33R) and the IL-1 receptor accessory protein (IL-1RAcP).[2][3] Upon ligand binding, this complex recruits downstream adaptor proteins like MyD88, leading to the activation of MAP kinases (ERK, p38, JNK) and the transcription factor NF-κB. This signaling cascade ultimately induces the transcription of various cytokines and chemokines.[3]
Q4: Which cell types are responsive to IL-33 stimulation?
A4: IL-33 receptor (ST2) is expressed on a variety of immune cells, particularly T helper 2 (Th2) cells, mast cells, regulatory T cells (Tregs), and group 2 innate lymphoid cells (ILC2s).[3] In the central nervous system, oligodendrocytes and microglia have also been shown to express ST2.[2] Therefore, primary immune cells or cell lines derived from these lineages are appropriate for studying IL-33 signaling.
Troubleshooting Guides
Problem 1: Low transfection efficiency of M33 expression plasmid in my cell line.
-
Possible Cause: Suboptimal transfection reagent-to-DNA ratio or inappropriate cell density. Different cell lines have varying sensitivities to transfection reagents and optimal confluency levels for transfection.[4][5]
-
Solution: Perform an optimization matrix by varying the amount of transfection reagent and DNA. Plate cells at different densities to find the optimal confluency, typically between 70-90% at the time of transfection. Refer to the table below for starting recommendations.
Problem 2: High cell death observed after transfection.
-
Possible Cause: Cytotoxicity from the transfection reagent or overexpression of the M33 protein.
-
Solution: Reduce the concentration of both the transfection reagent and the plasmid DNA. Also, consider changing the media 4-6 hours post-transfection to remove the transfection complexes and reduce toxicity.[4]
Problem 3: Inconsistent results in downstream signaling assays (e.g., Western blot for p-p38).
-
Possible Cause: Variation in cell passage number or stimulation time. Prolonged passaging can alter cellular signaling responses. The kinetics of protein phosphorylation can be rapid and transient.
-
Solution: Use cells with a low passage number for all experiments. Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) after stimulation to determine the peak phosphorylation of your target protein.
Problem 4: No detectable response to IL-33 stimulation in my chosen cell line.
-
Possible Cause: Low or absent expression of the ST2 receptor.
-
Solution: Verify the expression of ST2 on your target cells using RT-qPCR, Western blot, or flow cytometry. If the expression is low, you may need to switch to a different cell type known to express high levels of ST2, or consider transiently overexpressing ST2.
Data Presentation: Quantitative Protocol Adjustments
Table 1: Recommended Starting Conditions for Plasmid Transfection
| Cell Line | Seeding Density (cells/well in 24-well plate) | DNA per well (ng) | Transfection Reagent (µL) | Reagent:DNA Ratio (µL:µg) |
| HEK293T | 1.5 x 10^5 | 500 | 1.5 | 3:1 |
| NIH-3T3 | 1.0 x 10^5 | 500 | 2.0 | 4:1 |
| BV-2 (microglia) | 2.0 x 10^5 | 800 | 2.4 | 3:1 |
Table 2: Recommended Antibody Dilutions for Western Blot
| Antibody Target | Host Species | Application | Recommended Starting Dilution |
| Phospho-p38 MAPK | Rabbit | Western Blot | 1:1000 |
| Total p38 MAPK | Mouse | Western Blot | 1:1000 |
| Phospho-CREB | Rabbit | Western Blot | 1:800 |
| Total CREB | Rabbit | Western Blot | 1:1000 |
| ST2/IL-33R | Goat | Western Blot | 1:500 |
| β-Actin | Mouse | Western Blot | 1:5000 |
Experimental Protocols
Protocol 1: Transient Transfection of M33 for Signaling Studies
-
Cell Seeding: The day before transfection, seed your chosen cell line in a 24-well plate at the density recommended in Table 1 to achieve 70-90% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
In tube A, dilute 500 ng of M33 expression plasmid in 50 µL of serum-free medium (e.g., Opti-MEM).
-
In tube B, dilute the recommended volume of your transfection reagent (see Table 1) in 50 µL of serum-free medium.
-
Add the contents of tube A to tube B, mix gently, and incubate at room temperature for 20 minutes.
-
-
Transfection: Add the 100 µL of transfection complex dropwise to each well.
-
Incubation: Incubate the cells for 24-48 hours at 37°C before proceeding with downstream assays. For toxicity-sensitive cells, replace the medium with fresh, complete growth medium after 4-6 hours.
Protocol 2: Luciferase Reporter Assay for NF-κB Activation
-
Co-transfection: Co-transfect cells with an NF-κB-driven firefly luciferase reporter plasmid, a constitutively expressed Renilla luciferase plasmid (for normalization), and either an M33 expression plasmid or an empty vector control, following the protocol above.
-
Cell Lysis: 24 hours post-transfection, wash the cells with PBS and lyse them using 100 µL of passive lysis buffer per well.
-
Luminescence Measurement:
-
Transfer 20 µL of cell lysate to a white 96-well plate.
-
Use a dual-luciferase assay system to measure firefly and Renilla luciferase activity according to the manufacturer's instructions.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as fold change over the empty vector control.
Visualizations
Caption: M33 receptor signaling pathways.
Caption: IL-33/ST2 signaling cascade.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. Activation of intracellular signaling pathways by the murine cytomegalovirus G protein-coupled receptor M33 occurs via PLC-{beta}/PKC-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of IL-33 and ST2 signalling pathway in multiple sclerosis: expression by oligodendrocytes and inhibition of myelination in central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling and functions of interleukin-33 in immune regulation and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Culture Academy [procellsystem.com]
- 5. biocompare.com [biocompare.com]
Technical Support Center: MS³-Based Quantitative Proteomics
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using multistage mass spectrometry (MS³) for quantitative proteomics, particularly with isobaric tags like Tandem Mass Tags (TMT).
Frequently Asked Questions (FAQs)
Q1: What is MS³ and why should I use it instead of a standard MS² approach for TMT experiments?
A1: MS³ is a mass spectrometry technique involving an additional fragmentation step (MS/MS/MS). In the context of TMT-based proteomics, a precursor ion is first isolated and fragmented (MS²), generating peptide fragment ions for identification and TMT reporter ions for quantification. However, in complex samples, other peptide ions are often co-isolated with the target precursor, leading to interference and distorted reporter ion ratios.[1][2] The MS³ method adds a third stage where a specific peptide fragment ion from the MS² scan is further isolated and fragmented to generate the TMT reporter ions. This process filters out the interfering ions, leading to more accurate and precise quantification.[1][3]
Q2: What are the main trade-offs when using an MS³ workflow?
A2: The primary trade-off is a decrease in the total number of identified proteins and peptides.[2][4] Because MS³ requires an additional fragmentation and scanning step for each peptide, the overall duty cycle is longer. This means fewer parent ions can be selected for fragmentation over the course of a chromatographic run. While you gain quantitative accuracy, you may lose some proteome depth.[2]
Q3: What is the minimum amount of protein required for a TMT-MS³ study?
A3: A standard TMT labeling protocol typically requires a minimum of 100 µg of total protein per sample. It is also recommended to provide at least 50 µg of total protein for initial sample quality control assessments.[5]
Q4: What types of samples are most suitable for the TMT-MS³ workflow?
A4: The MS³ workflow is particularly recommended for highly complex samples where quantitative accuracy is critical.[5] This includes plasma, serum, cerebrospinal fluid (CSF), and tissue lysates, where the wide dynamic range of proteins makes co-isolation interference a significant problem in MS² analysis.[2][5]
Q5: Can I use enrichment strategies, like for phosphopeptides, with an MS³ workflow?
A5: Yes, TMT-based workflows, including MS³, are compatible with a wide range of sample preparation techniques, including the enrichment of post-translational modifications (PTMs) like phosphorylation or ubiquitination, as well as immunoprecipitation of protein complexes.[5][6]
Troubleshooting Common Issues
Problem 1: My quantitation results show compressed ratios (e.g., expected 10-fold change appears as 3-fold).
This issue, known as ratio compression or distortion, is a classic sign of co-isolation interference when using an MS²-based quantitation method.
-
Cause: During the MS¹ isolation step, other peptides or contaminants with a similar mass-to-charge ratio (m/z) are isolated along with your target peptide. When fragmented in MS², these interfering ions also produce reporter ions, which are typically of unchanging abundance across your samples. This "contaminant" signal dilutes the true signal from your target peptide, compressing the observed fold-changes toward a 1:1 ratio.[1]
-
Solution: Employ a Synchronous Precursor Selection (SPS) MS³ method. This method was specifically designed to minimize ratio compression. By selecting and fragmenting a specific peptide fragment ion in the MS³ step, the reporter ions generated are free from the interference that contaminated the initial MS² scan, thus restoring quantitative accuracy.[1][3] If you do not have access to an instrument capable of MS³, you may need to increase the chromatographic separation to reduce the complexity of ions eluting at the same time.
Problem 2: I am not identifying enough proteins in my MS³ experiment.
A lower number of identifications is an inherent trade-off of the MS³ method due to its longer cycle time.[2][3]
-
Cause: The mass spectrometer spends more time on each precursor to perform the extra MS³ scan, meaning fewer precursors can be analyzed overall in a given timeframe.
-
Solutions:
-
Optimize Chromatography: A longer, shallower gradient can improve separation and increase the number of identified peptides.
-
Consider MS² vs. MS³: If depth of coverage is more critical than quantitative accuracy for your biological question, an MS² approach may be more appropriate.[5] Some researchers use MS² for initial discovery and MS³ to validate key findings.
-
Instrument Settings: Ensure that your instrument parameters are optimized. For example, using an ion trap for the MS³ scan can be faster than using the Orbitrap, though this may not be suitable for 10-plex TMT due to resolution limitations.[7]
-
Problem 3: My data is noisy, and I'm seeing many non-peptide peaks (e.g., keratins, polymers).
Sample contamination is a frequent issue in sensitive mass spectrometry experiments and can obscure the signals from your proteins of interest.
-
Cause:
-
Keratins: These are abundant proteins from skin, hair, and dust. They are one of the most common contaminants in proteomics.[8]
-
Polymers: Polyethylene glycols (PEGs) from lab wipes, polysiloxanes from siliconized tubes, and other polymers can be introduced during sample handling.[8]
-
Surfactants: Detergents like Triton X-100 or Tween used for cell lysis can suppress the ionization of peptides and dominate the mass spectra if not adequately removed.[8]
-
-
Solutions:
-
Clean Lab Practices: Wear gloves, a lab coat, and hair net. Work in a clean environment, preferably a laminar flow hood, to minimize keratin contamination.[8]
-
Use High-Purity Reagents: Use LC-MS grade solvents and reagents.
-
Avoid Contaminating Labware: Use low-retention polypropylene tubes and pipette tips. Avoid using any products that may leach polymers or surfactants.[8]
-
Sample Cleanup: Implement robust sample cleanup protocols to remove detergents and other contaminants before analysis.
-
Problem 4: I am observing poor signal intensity or no peaks at all.
This can be caused by issues with the sample itself or with the mass spectrometer.
-
Cause:
-
Sample Concentration: The sample may be too dilute to produce a strong signal or too concentrated, causing ion suppression.[9]
-
Instrument Calibration: The mass spectrometer may need to be tuned and calibrated to ensure it is operating at peak performance.[9]
-
System Leaks: Gas leaks in the system can lead to a loss of sensitivity.[10]
-
Ionization Issues: The electrospray source may be unstable, or the ionization efficiency for your peptides may be low.
-
-
Solutions:
-
Check Sample Quality: Verify your protein concentration before starting the protocol.
-
Instrument Maintenance: Perform regular mass calibration and system checks according to the manufacturer's guidelines.[9]
-
Inspect for Leaks: Use a leak detector to check for any gas leaks in the system.[10]
-
Check the Ion Source: Ensure the electrospray needle is not clogged and that the spray is stable.
-
Quantitative Data Summary
The primary advantage of MS³ over MS² is the significant improvement in quantitative accuracy. The following tables summarize key performance comparisons.
Table 1: Comparison of Quantitative Accuracy (MS² vs. MS³)
| Feature | MS² Method | MS³ Method | Rationale |
| Ratio Compression | Significant | Almost completely eliminated | MS³ removes co-isolated interfering ions that dilute reporter ion signals.[1] |
| Accuracy | Lower | Higher | Ratios measured are closer to the true biological fold-change.[2] |
| Precision | Lower | Higher | Less variation in quantification across technical replicates.[1] |
| Example Ratio | May compress a 10-fold change to ~3-5 fold | Measures a 10-fold change as ~10.5[3] | Demonstrates the practical impact on fold-change detection. |
Table 2: General Performance Metrics
| Metric | MS² Method | MS³ Method | Considerations |
| Proteome Coverage | Higher | Lower (~10-15% fewer IDs)[3] | The longer duty cycle of MS³ reduces the number of precursors sampled. |
| Analysis Speed | Faster | Slower | MS³ requires an additional fragmentation and detection event.[2] |
| Best Use Case | Large cohorts where proteome depth is the priority. | Complex samples where quantitative accuracy is paramount (e.g., biomarker discovery).[2][5] | The choice depends on the specific goals of the experiment. |
| Reliable Change Detection | ~300-400% (Label-free) | ~30% (TMT-based)[6] | Isobaric labeling itself provides higher precision than label-free methods. |
Detailed Experimental Protocol: TMT-MS³ Workflow
This protocol outlines a standard procedure for quantitative proteomics using TMT labeling followed by SPS-MS³ analysis on an Orbitrap Fusion-type mass spectrometer.
1. Protein Extraction, Digestion, and Quantification
-
Lyse cells or tissues in a suitable buffer (e.g., 8M urea) with protease and phosphatase inhibitors.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
-
Perform a buffer exchange to a digestion-friendly buffer (e.g., 200 mM HEPES, pH 8.5).
-
Digest proteins into peptides using an appropriate enzyme, typically Trypsin, overnight at 37°C.
-
Quantify the resulting peptide concentration using a colorimetric assay (e.g., BCA).
2. Isobaric Labeling with TMT
-
Aliquot 100 µg of peptide from each sample.
-
Reconstitute the TMT reagents (e.g., TMTpro™ 18-plex) in anhydrous acetonitrile.
-
Add the appropriate TMT reagent to each peptide sample and incubate for 1 hour at room temperature.
-
Quench the labeling reaction with hydroxylamine.
-
Combine all labeled samples into a single tube.
-
Perform a sample cleanup and desalting step using a C18 solid-phase extraction (SPE) cartridge.
3. Peptide Fractionation (Optional but Recommended)
-
To reduce sample complexity and increase proteome coverage, fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography (RPLC).
-
Collect fractions and concatenate them (e.g., combine fractions 1 and 13, 2 and 14, etc.) into a final set of samples for LC-MS analysis.
-
Dry the fractions in a vacuum centrifuge.
4. LC-MS³/MS Analysis
-
Reconstitute each peptide fraction in a solution of 0.1% formic acid.
-
Analyze samples on a high-resolution mass spectrometer (e.g., Orbitrap Fusion Lumos) coupled to a nano-flow HPLC system.
-
Chromatography: Load peptides onto a C18 analytical column and separate them using a 3-hour gradient of increasing acetonitrile.
-
Mass Spectrometry Method (SPS-MS³):
-
MS¹ Scan: Perform a full scan in the Orbitrap at a high resolution (e.g., 120,000).
-
MS² Scan: Isolate the most abundant precursor ions from the MS¹ scan and fragment them using Collision-Induced Dissociation (CID) in the ion trap.
-
MS³ Scan: From the MS² spectrum, select multiple fragment ions (Synchronous Precursor Selection) and further fragment them using High-energy Collisional Dissociation (HCD). Detect the resulting TMT reporter ions in the Orbitrap at high resolution (e.g., 50,000).[11]
-
5. Data Analysis
-
Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer).
-
Search the data against a protein database (e.g., UniProt) to identify peptides and proteins.
-
Extract the TMT reporter ion intensities from the MS³ scans for each identified peptide.
-
Normalize the data to account for variations in sample loading.
-
Perform statistical analysis to determine proteins that are significantly up- or down-regulated across the different conditions.
Visualizations
Caption: Logical diagram comparing MS² and MS³ workflows for TMT proteomics.
References
- 1. MS3 eliminates ratio distortion in isobaric labeling-based multiplexed quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TMT MS3 [proteomics.com]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. TMT Protein Quantitation Service - Creative Proteomics [creative-proteomics.com]
- 5. Frequently Asked Questions - Proteome Sciences [proteomics.com]
- 6. TMT Based LC-MS2 and LC-MS3 Experiments [proteomics.com]
- 7. News in Proteomics Research: MS3 TMT -- in the ion trap or the Orbitrap? [proteomicsnews.blogspot.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. gmi-inc.com [gmi-inc.com]
- 10. gentechscientific.com [gentechscientific.com]
- 11. pubcompare.ai [pubcompare.ai]
Validation & Comparative
Validating the Specificity of MS33: A Comparative Guide for Researchers
In the landscape of therapeutic development for multiple sclerosis (MS), the specificity of a molecular entity is paramount to its efficacy and safety profile. This guide provides a comparative analysis of a hypothetical compound, MS33, against two established oral disease-modifying therapies for relapsing-remitting multiple sclerosis (RRMS): Dimethyl Fumarate (DMF) and Teriflunomide. The following sections present a detailed comparison of their mechanisms of action, clinical efficacy, and the experimental protocols to validate their specificity.
Comparative Efficacy and Safety
Clinical trial data provides a crucial benchmark for evaluating the performance of a new molecular entity. The following table summarizes key efficacy and safety parameters for Dimethyl Fumarate and Teriflunomide, offering a reference for the desired therapeutic window for a compound like this compound.
| Outcome Measure | Dimethyl Fumarate (DMF) | Teriflunomide (TFL) |
| Annualized Relapse Rate (ARR) | Lower ARR compared to Teriflunomide.[1][2] Adjusted ARRs were reported as 0.11 for DMF and 0.19 for TFL in one study.[2] Another study showed an adjusted ARR of 0.09 for DMF after long-term follow-up. | Higher ARR compared to Dimethyl Fumarate.[1][2] |
| Disability Progression | Some studies suggest a lower risk of disability worsening compared to Teriflunomide.[3][4] | No significant difference in Expanded Disability Status Scale (EDSS) score worsening in some studies.[1] |
| MRI Outcomes | Associated with better MRI-based outcomes, showing a lower proportion of patients with new T2 lesions compared to Teriflunomide.[5] | Higher proportion of patients with new T2 lesions compared to Dimethyl Fumarate.[5] |
| Treatment Discontinuation due to Lack of Effectiveness | Lower rates of discontinuation due to lack of effectiveness.[5] | Higher rates of discontinuation due to lack of effectiveness.[5] |
| Common Adverse Events | Flushing and gastrointestinal issues are common.[6] | Diarrhea, nausea, and hair thinning are among the common adverse events. |
Mechanism of Action and Signaling Pathways
The therapeutic effect of a drug is dictated by its interaction with specific cellular pathways. Dimethyl Fumarate and Teriflunomide exhibit distinct mechanisms of action, which are illustrated below.
Dimethyl Fumarate (DMF) and the Nrf2 Pathway
Dimethyl Fumarate and its active metabolite, monomethyl fumarate, are believed to exert their therapeutic effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.
Teriflunomide and De Novo Pyrimidine Synthesis
Teriflunomide's mechanism of action involves the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition primarily affects rapidly proliferating cells, such as activated lymphocytes.[7]
Experimental Protocols for Specificity Validation
To validate the specificity of a new compound like this compound, it is essential to perform robust in vitro assays that quantify its activity on the intended target and potential off-targets. Below are detailed protocols for assessing Nrf2 activation and DHODH inhibition.
Protocol 1: Nrf2 Activation Assay (Colorimetric)
This protocol is designed to quantify the activation of Nrf2 in nuclear extracts, which is the primary mechanism of action for Dimethyl Fumarate.
Objective: To determine the ability of this compound to induce Nrf2 activation in a cell-based assay.
Principle: This assay uses a 96-well plate coated with an oligonucleotide containing the Nrf2 consensus binding site. Activated Nrf2 from nuclear extracts binds to this oligonucleotide and is detected by a primary antibody specific to the DNA-bound form of Nrf2. A secondary HRP-conjugated antibody provides a colorimetric readout.
Materials:
-
Nrf2 Transcription Factor Assay Kit (e.g., Abcam ab207223 or similar)[8][9]
-
Cell line (e.g., HepG2)
-
Test compound (this compound) and positive control (e.g., D,L-Sulforaphane)
-
Cell lysis buffer and protease inhibitors
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound, a positive control, and a vehicle control for a specified time.
-
Nuclear Extract Preparation: Following treatment, harvest the cells and prepare nuclear extracts according to the kit manufacturer's instructions. Determine the protein concentration of the nuclear extracts.
-
Nrf2 Binding Assay:
-
Add equal amounts of nuclear extract protein to the wells of the Nrf2-coated 96-well plate.
-
Incubate to allow for Nrf2 binding to the oligonucleotide.
-
Wash the wells to remove unbound proteins.
-
Add the primary anti-Nrf2 antibody and incubate.
-
Wash and add the HRP-conjugated secondary antibody, followed by incubation.
-
Wash and add the developing solution.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Data Analysis:
-
Calculate the net absorbance by subtracting the blank well absorbance.
-
Plot the net absorbance versus the concentration of this compound to determine the dose-response curve and EC50 value.
Protocol 2: DHODH Inhibition Assay (Spectrophotometric)
This protocol measures the inhibition of dihydroorotate dehydrogenase (DHODH), the target of Teriflunomide.
Objective: To determine the inhibitory potential of this compound against human DHODH.
Principle: The enzymatic activity of DHODH is measured by monitoring the reduction of a chromogenic substrate, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The decrease in absorbance at 600 nm is proportional to DHODH activity.
Materials:
-
Recombinant human DHODH
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay buffer
-
Test compound (this compound) and positive control inhibitor (e.g., Brequinar)
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of DHO, DCIP, CoQ10, hDHODH, this compound, and the positive control in the appropriate solvents.
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer.
-
Add the test compound (this compound) at various concentrations, a positive control, and a vehicle control.
-
Add the hDHODH enzyme solution and incubate to allow for compound binding.
-
Initiate the reaction by adding a mixture of DHO, DCIP, and CoQ10.
-
-
Data Acquisition: Immediately measure the decrease in absorbance at 600 nm at regular intervals.
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration.
-
Normalize the velocities to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
Experimental Workflow for Specificity Validation
The following diagram outlines a logical workflow for validating the specificity of a novel compound like this compound, starting from initial screening to more detailed mechanistic studies.
References
- 1. neurology.org [neurology.org]
- 2. jwatch.org [jwatch.org]
- 3. Comparative analysis of dimethyl fumarate and teriflunomide in relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medscape.com [medscape.com]
- 5. neurology.org [neurology.org]
- 6. Effectiveness of Dimethyl Fumarate in Real-World Clinical Practice and Strategy to Minimize Adverse Effects and Use of Healthcare Resources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Teriflunomide: A Review of Its Use in Relapsing Multiple Sclerosis | springermedicine.com [springermedicine.com]
- 8. abcam.com [abcam.com]
- 9. Nrf2 Transcription Factor Assay Kit (Colorimetric) (ab207223) | Abcam [abcam.com]
A Comparative Guide to MS33 and MS67: Two Generations of WDR5 Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of MS33 and its structurally-derived successor, MS67, two potent and selective degraders of the WD40 repeat domain 5 (WDR5) protein. WDR5 is a critical scaffolding protein involved in the assembly and function of multiple protein complexes, including the mixed-lineage leukemia (MLL) methyltransferases, and is a promising therapeutic target in various cancers, particularly acute myeloid leukemia (AML). This document presents a comprehensive overview of their mechanism of action, comparative efficacy based on experimental data, and detailed protocols for key assays to facilitate further research and development.
Introduction to WDR5 Degraders: this compound and MS67
This compound and MS67 are heterobifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs). They are designed to induce the degradation of WDR5 by hijacking the cell's natural protein disposal system. These molecules consist of three key components: a ligand that binds to WDR5, a ligand that recruits an E3 ubiquitin ligase (in this case, von Hippel-Lindau or VHL), and a linker that connects the two. By bringing WDR5 and the E3 ligase into close proximity, they facilitate the ubiquitination of WDR5, marking it for degradation by the proteasome.
This compound was identified as an early lead WDR5 degrader.[1] Structural and biophysical analyses of the ternary complex formed by this compound, WDR5, and the VHL-E3 ligase complex provided crucial insights that guided the rational design of a more potent second-generation degrader, MS67.[1][2]
Mechanism of Action: A Shared Pathway to Degradation
Both this compound and MS67 operate through the same fundamental mechanism of action, as depicted in the signaling pathway diagram below. They first bind to WDR5 and the VHL E3 ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to WDR5. The polyubiquitinated WDR5 is then recognized and degraded by the 26S proteasome, leading to a reduction in the total cellular levels of the WDR5 protein. This, in turn, disrupts WDR5-dependent cellular processes, such as the regulation of gene expression by the MLL complex, ultimately inhibiting the proliferation of cancer cells.
Comparative Efficacy: MS67 Demonstrates Superior Potency
Experimental data from studies in AML cell lines, particularly MV4;11, highlight the enhanced efficacy of MS67 compared to its predecessor, this compound. The following tables summarize the key quantitative data for both compounds.
| Compound | Target | E3 Ligase Ligand | Linker |
| This compound | WDR5 (OICR-9429 moiety) | VHL-1 | Long Linker |
| MS67 | WDR5 (OICR-9429 moiety) | VHL-1 | Optimized Linker |
| Compound | Kd for WDR5 (nM) | Kd for VCB (nM) | Ternary Complex Kd (nM) | Cooperativity (α) |
| This compound | 120 ± 7 | 870 ± 76 | 520 ± 34 | 1.66 |
| MS67 | 63 ± 10 | 140 ± 7.2 | 52 ± 8.3 | 2.74 |
| Compound | Cell Line | DC50 (nM) | Dmax (%) |
| This compound | MV4;11 | 260 ± 56 | 71 ± 5 |
| MS67 | MV4;11 | 3.7 ± 1.4 | 94 ± 1 |
The data clearly indicate that MS67 exhibits significantly improved binding to both WDR5 and the VCB (VHL-Elongin C-Elongin B) complex, leading to a much more stable ternary complex with higher cooperativity.[1] This translates to a dramatically lower half-maximal degradation concentration (DC50) and a higher maximal degradation (Dmax) of WDR5 in MV4;11 cells, demonstrating its superior potency as a WDR5 degrader.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
Immunoblotting for WDR5 Degradation
This protocol is used to quantify the cellular levels of WDR5 following treatment with this compound or MS67.
References
Unveiling the Interaction Landscape of MRPS33: A Comparative Guide to Protein Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the protein-protein interactions of the human mitochondrial ribosomal protein S33 (MRPS33), a crucial component of the small mitochondrial ribosomal subunit. Understanding the interaction profile of MRPS33 is vital for elucidating its role in mitochondrial translation and its potential involvement in disease pathways. This document presents experimental data on MRPS33's binding partners, detailed protocols for identifying such interactions, and visual workflows to aid in experimental design. The term "cross-reactivity" is addressed here in the context of specific and non-specific protein-protein interactions, a critical consideration in drug development and molecular biology research.
Comparative Analysis of MRPS33 Interacting Proteins
The following table summarizes the putative protein-protein interactions of MRPS33 identified through a Glutathione-S-transferase (GST) pull-down assay coupled with nano-liquid chromatography-tandem mass spectrometry (nLC/MS/MS) using HEK293 cell lysate.[1] This data provides a snapshot of the proteins that may associate with MRPS33 in a cellular context.
| Identified Interacting Protein | Gene Symbol | Protein Function |
| Tubulin alpha-1A chain | TUBA1A | A major constituent of microtubules, involved in cell structure, intracellular transport, and mitosis. |
| Tubulin beta chain | TUBB | A major constituent of microtubules, partners with alpha-tubulin. |
| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | A key enzyme in glycolysis, also exhibits functions in transcription, apoptosis, and DNA repair. |
| 78 kDa glucose-regulated protein | HSPA5 | A molecular chaperone of the HSP70 family, involved in protein folding and assembly in the endoplasmic reticulum. |
| Heat shock protein HSP 90-alpha | HSP90AA1 | A molecular chaperone that assists in the conformational folding of a wide variety of proteins. |
| Elongation factor 1-alpha 1 | EEF1A1 | A key factor in the elongation step of protein synthesis. |
| ATP synthase subunit alpha, mitochondrial | ATP5F1A | A subunit of the mitochondrial ATP synthase complex, responsible for ATP production. |
Experimental Methodologies
The identification of MRPS33 interacting proteins was achieved through affinity purification followed by mass spectrometry. Below are detailed protocols representative of the experimental workflow.
Experimental Workflow for Identifying Protein-Protein Interactions
GST Pull-Down Assay Protocol[1]
This protocol outlines the steps for a GST pull-down assay to identify proteins that interact with a GST-tagged MRPS33 "bait" protein.
A. Bait Protein Preparation:
-
Cloning: The full-length cDNA of human MRPS33 is cloned into a pGEX expression vector containing an N-terminal GST tag.
-
Expression: The GST-MRPS33 fusion protein is expressed in an E. coli strain (e.g., BL21).
-
Purification: The expressed GST-MRPS33 is purified from bacterial lysate using glutathione-agarose beads. A GST-only control is prepared in parallel.
B. Prey Protein Preparation (Cell Lysate):
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured to ~80% confluency.
-
Lysis: Cells are harvested and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarification: The lysate is centrifuged to pellet cell debris, and the supernatant (clarified lysate) is collected.
C. Interaction Assay:
-
Binding: The purified GST-MRPS33 and the GST control are immobilized on glutathione-agarose beads.
-
Incubation: The beads are incubated with the clarified HEK293 cell lysate for several hours at 4°C with gentle rotation to allow for protein-protein interactions.
-
Washing: The beads are washed multiple times with wash buffer to remove non-specific binding proteins.
-
Elution: The bound protein complexes are eluted from the beads using a high-salt buffer or a buffer containing reduced glutathione.
Co-Immunoprecipitation (Co-IP) Protocol
This protocol provides an alternative method for validating protein-protein interactions in a more physiological context using an antibody against the endogenous protein.
A. Cell Lysate Preparation:
-
Harvest Cells: Harvest cultured cells (e.g., HEK293) and wash with ice-cold PBS.
-
Lyse Cells: Resuspend the cell pellet in ice-cold Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Clarify Lysate: Centrifuge the lysate to remove cellular debris and collect the supernatant.
B. Immunoprecipitation:
-
Pre-clearing (Optional): Incubate the cell lysate with Protein A/G agarose/magnetic beads to reduce non-specific binding.
-
Antibody Incubation: Add a primary antibody specific to MRPS33 to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation. A negative control with a non-specific IgG antibody should be run in parallel.
-
Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with Co-IP wash buffer to remove unbound proteins.
C. Elution and Analysis:
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the suspected interacting proteins to confirm the interaction.
Mass Spectrometry Analysis
Following either GST pull-down or Co-IP, the eluted protein complexes are identified using mass spectrometry.
-
Protein Separation: The eluted proteins are separated by SDS-PAGE.
-
In-Gel Digestion: The protein bands are excised from the gel and subjected to in-gel tryptic digestion to generate peptides.
-
nLC/MS/MS Analysis: The resulting peptide mixture is analyzed by nano-liquid chromatography-tandem mass spectrometry (nLC/MS/MS).
-
Data Analysis: The acquired MS/MS spectra are searched against a protein database (e.g., UniProt) to identify the proteins present in the sample.
Signaling Pathway and Logical Relationships
The following diagram illustrates the central role of MRPS33 in mitochondrial protein synthesis and its potential downstream effects based on its identified interactors.
This guide provides a foundational understanding of the interaction profile of MRPS33. The identified interacting partners suggest that beyond its canonical role in mitochondrial translation, MRPS33 may be involved in other cellular processes such as cytoskeletal dynamics and cellular metabolism. Further validation of these interactions and elucidation of their functional significance will be crucial for a complete understanding of MRPS33's biological role and its potential as a therapeutic target.
References
Independent verification of MS33 research findings
An Independent Review of "MS33" in Preclinical Research
Clarification on the Identity of this compound
Initial investigations into research findings for "this compound" indicate that it is not a therapeutic product or a drug candidate for a specific disease. Instead, this compound is identified as a microsatellite DNA mimicking oligodeoxynucleotide. It was utilized as a control agent in a preclinical study focused on treatments for acute lung inflammatory injury induced by the influenza virus[1]. The context of its use was to serve as a baseline comparison for other molecules being tested for therapeutic effects.
Preclinical Research Findings Involving this compound
This compound was part of a study investigating whether down-regulating the Toll-like receptor (TLR)-mediated innate immune response could alleviate influenza-induced acute lung injury. In this research, another microsatellite DNA mimicking oligodeoxynucleotide, named SAT05f, which is capable of inhibiting TLR7/9 activation in vitro, was tested. This compound and another molecule, MS19, were used as controls[1].
The study yielded unexpected results. The primary candidate, SAT05f, failed to reduce the acute lung injury in the mouse model. In contrast, one of the control molecules, MS19, demonstrated a significant therapeutic effect. Specifically, MS19 was observed to inhibit weight loss and dramatically lessen the acute lung inflammatory injury by reducing consolidation, hemorrhage, intra-alveolar edema, and neutrophil infiltration in the lungs of the infected mice. Furthermore, MS19 was found to decrease the mortality rate and down-regulate the production of TNF-α in the lungs of the influenza virus-infected mice[1].
The findings suggest that MS19 may exert its therapeutic effect by reducing the over-production of TNF-α[1]. The molecule this compound, in its role as a control, did not demonstrate any significant therapeutic activity in this study.
Comparison with an Active Comparator from the Same Study
To provide a comparative perspective as requested, the following table summarizes the reported effects of MS19, the active comparator in the study where this compound was used as a control.
| Metric | MS19 Performance | This compound Performance |
| Effect on Weight Loss | Significantly Inhibited | Not Reported (Control) |
| Reduction of Acute Lung Injury | Dramatic lessening of consolidation, hemorrhage, intra-alveolar edema, and neutrophil infiltration | Not Reported (Control) |
| Effect on Mortality | Decreased mortality of influenza virus-infected mice | Not Reported (Control) |
| TNF-α Production | Down-regulated in the lungs | Not Reported (Control) |
Experimental Workflow
The general experimental workflow, as inferred from the research description, is outlined below. This diagram illustrates the logical progression of the study where this compound was utilized.
Caption: Experimental workflow for testing treatments for influenza-induced acute lung injury.
Conclusion
The available research literature does not support the characterization of this compound as a product with therapeutic findings that can be independently verified or compared against alternatives in the manner of a drug or treatment modality. Its sole identified role is that of an inactive control in a single preclinical study. The significant findings from that study pertained to a different molecule, MS19, which showed unexpected therapeutic potential. Therefore, a comprehensive comparison guide for this compound cannot be developed at this time due to the absence of relevant research data.
References
Benchmarking MS33: A Comparative Analysis of a Novel WDR5 Degrader Against Known Inhibitors
For Immediate Release
This guide provides a comprehensive performance comparison of MS33, a novel WD-repeat domain 5 (WDR5) degrader, against other known WDR5 inhibitors and degraders. The data presented is intended for researchers, scientists, and drug development professionals working in oncology, particularly in the context of acute myeloid leukemia (AML) and other cancers where WDR5 is a key therapeutic target.
Performance Comparison of WDR5 Modulators
The following table summarizes the key performance metrics for this compound and a selection of other well-characterized WDR5 inhibitors and degraders. This data has been compiled from various preclinical studies to provide a clear, quantitative comparison of their biochemical and cellular activities.
| Compound | Type | Target | Binding Affinity (Kd) | Degradation (DC50) | Max Degradation (Dmax) | Cell Proliferation (IC50) | Cell Line |
| This compound | Degrader | WDR5 | 120 nM | 260 nM | 71% | - | MV4;11 |
| MS67 | Degrader | WDR5 | 63 nM[1] | 3.7 nM[2] | 94%[2] | - | MV4;11 |
| OICR-9429 | Inhibitor | WDR5-MLL Interaction | 93 ± 28 nM[3] | N/A | N/A | 67.74 µM | T24 |
| WDR5-0103 | Antagonist | WDR5 | 450 nM[4] | N/A | N/A | 39 µM (MLL activity) | In vitro |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
WDR5 Degradation Assay (Western Blotting)
This protocol is used to determine the concentration-dependent degradation of WDR5 induced by compounds like this compound and MS67.
-
Cell Culture: Human acute myeloid leukemia (AML) cell lines, such as MV4;11, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with a serial dilution of the test compound (e.g., this compound, MS67) or a vehicle control (e.g., DMSO) for a specified period (typically 18 hours).
-
Cell Lysis: After treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for WDR5. A primary antibody for a housekeeping protein (e.g., tubulin, GAPDH) is used as a loading control.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the WDR5 band is quantified using densitometry software and normalized to the loading control. The percentage of WDR5 degradation is calculated relative to the vehicle-treated control. The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) are determined from the dose-response curve.[2]
Binding Affinity Assay (Isothermal Titration Calorimetry - ITC)
ITC is utilized to measure the binding affinity (Kd) of compounds to the WDR5 protein.
-
Protein and Compound Preparation: Recombinant human WDR5 protein is purified and dialyzed into the ITC buffer. The test compound is dissolved in the same buffer.
-
ITC Measurement: The ITC instrument is equilibrated at a constant temperature. The sample cell is filled with the WDR5 protein solution, and the injection syringe is loaded with the compound solution.
-
Titration: The compound is injected into the protein solution in a series of small aliquots. The heat change associated with each injection is measured.
-
Data Analysis: The raw ITC data is integrated to obtain the heat change per injection. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[5]
Cell Viability Assay
This assay is used to determine the effect of the compounds on the proliferation of cancer cells.
-
Cell Seeding: Cancer cell lines (e.g., T24 bladder cancer cells) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound or a vehicle control for a defined period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay kit, such as one based on the reduction of a tetrazolium salt (e.g., MTT, WST-1) or the quantification of ATP (e.g., CellTiter-Glo).
-
Data Analysis: The absorbance or luminescence signal is read using a plate reader. The percentage of cell viability is calculated relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response data to a sigmoidal curve.[6][7]
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway of WDR5 and the experimental workflow for benchmarking WDR5 degraders.
Caption: WDR5 signaling pathway and points of therapeutic intervention.
Caption: Experimental workflow for benchmarking WDR5 degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WDR5 0103 | WDR5 | Tocris Bioscience [tocris.com]
- 5. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Reproducibility of MS33 and Related WDR5-Targeting Compounds in Preclinical Research
This guide provides a comparative analysis of the experimental data available for MS33, a first-generation degrader of WD Repeat Domain 5 (WDR5), and its analogues. The data presented is compiled from peer-reviewed literature to offer researchers, scientists, and drug development professionals a clear overview of the performance and reproducibility of these compounds in targeting WDR5, a key protein in various cancers, including acute myeloid leukemia (AML).
Introduction to WDR5 and its Role in Cancer
WD Repeat Domain 5 (WDR5) is a scaffold protein that plays a crucial role in gene regulation. It is a core component of several protein complexes, including the MLL/SET histone methyltransferases, which are responsible for the methylation of histone H3 at lysine 4 (H3K4)[1]. This epigenetic modification is vital for the activation of genes involved in cell proliferation and survival[1]. WDR5 has been identified as a critical dependency in various cancers, particularly those driven by MLL rearrangements or MYC overexpression, making it a promising therapeutic target[2].
Comparative Analysis of WDR5 Degraders: this compound and MS67
Recent advancements in therapeutic strategies have led to the development of proteolysis-targeting chimeras (PROTACs) that can induce the degradation of target proteins. This compound is a heterobifunctional compound designed to target WDR5 for degradation by hijacking the von Hippel-Lindau (VHL) E3 ubiquitin ligase[2][3]. Subsequent research led to the development of MS67, an optimized WDR5 degrader with enhanced efficacy[3]. For comparative purposes, the small-molecule WDR5 inhibitor OICR-9429, from which the WDR5-binding moiety of this compound and MS67 is derived, is also included in this analysis.
The following tables summarize the key quantitative data for this compound, its successor MS67, and the parent inhibitor OICR-9429, as reported in the literature.
Table 1: Binding Affinities (Kd) and Ternary Complex Cooperativity (α)
| Compound | Target | Kd (nM) | Ternary Complex Cooperativity (α) with VCB |
| This compound | WDR5 | 120 ± 7 | 1.66 |
| VCB | 870 ± 76 | ||
| MS67 | WDR5 | 63 ± 10 | 2.74 |
| VCB | 140 ± 7.2 | ||
| OICR-9429 | WDR5 | 64 | N/A |
Data sourced from Yu et al., 2021[3]. VCB refers to the VHL-ElonginB-ElonginC complex.
Table 2: WDR5 Degradation Performance in MV4;11 AML Cells
| Compound | DC50 (nM) | Dmax (%) |
| This compound | 260 | 71 |
| MS67 | 3.7 ± 1.4 | 94 ± 1 |
Data sourced from Yu et al., 2021[3]. DC50 is the concentration for 50% maximal degradation. Dmax is the maximum percentage of degradation.
Mechanism of Action of this compound
This compound functions as a PROTAC, a molecule with two heads connected by a linker. One end binds to the target protein (WDR5), and the other binds to an E3 ubiquitin ligase (VHL). This induced proximity facilitates the ubiquitination of WDR5, marking it for degradation by the proteasome. This mechanism is distinct from small-molecule inhibitors like OICR-9429, which only block the protein's function. The degradation of WDR5 disrupts both its enzymatic and non-enzymatic scaffolding functions[4].
References
- 1. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent and Selective WDR5 Proteolysis Targeting Chimeras as Potential Therapeutics for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Laboratory Chemicals: A Guide for Researchers
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. For substances identified as "MS33," it is imperative to first precisely identify the chemical composition, as this designation appears across various industrial products, including "MasterMatrix 33," "Seaboard Industrial Mastic MP-33," and "S33 STUCCO PER LEGNO NOCE," rather than a specific laboratory-grade chemical. The disposal procedures for these industrial products differ significantly from those for research chemicals.
This guide provides a comprehensive framework for the proper disposal of laboratory chemicals, enabling researchers, scientists, and drug development professionals to handle and dispose of chemical waste safely and effectively.
General Principles of Chemical Waste Disposal
In a laboratory setting, all chemical waste is considered hazardous until proven otherwise.[1] Federal, state, and local regulations govern the management of hazardous waste.[2] It is crucial to adhere to these regulations to protect human health and the environment.[1]
Key steps for proper chemical waste disposal include:
-
Identification and Characterization: Determine the chemical composition and associated hazards of the waste. Consult the Safety Data Sheet (SDS) for detailed information.
-
Segregation: Never mix incompatible chemicals.[3] Wastes should be segregated by hazard class (e.g., flammable, corrosive, reactive, toxic).
-
Containment: Use appropriate, leak-proof containers with secure lids.[1][4] The container must be compatible with the chemical waste it holds.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, the date of generation, and the principal investigator's name and contact information.[1][5]
-
Storage: Store hazardous waste in a designated, well-ventilated area, away from ignition sources and direct sunlight.[6][7] Secondary containment should be used to capture any potential leaks or spills.[4]
-
Disposal: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5]
Quantitative Data on Chemical Waste Management
The following table summarizes common categories of laboratory chemical waste and their recommended disposal routes.
| Waste Category | Examples | Typical Disposal Route |
| Flammable Liquids | Acetone, Ethanol, Methanol, Xylene | Collect in a designated, sealed container. Arrange for EHS pickup. |
| Corrosive Liquids (Acids) | Hydrochloric Acid, Sulfuric Acid | Neutralize if permissible by institutional policy, then collect for EHS pickup. |
| Corrosive Liquids (Bases) | Sodium Hydroxide, Potassium Hydroxide | Neutralize if permissible by institutional policy, then collect for EHS pickup. |
| Toxic/Poisonous Solids & Liquids | Heavy metal salts, pesticides | Collect in a designated, sealed container. Arrange for EHS pickup. |
| Reactive Chemicals | Peroxide formers, water-reactive chemicals | Follow specific institutional protocols for stabilization and disposal. Contact EHS for guidance. |
| Contaminated Labware | Chemically contaminated glassware, pipette tips | Collect in a designated, puncture-resistant container labeled as "Hazardous Waste." |
| Empty Chemical Containers | Glass or plastic bottles | Triple-rinse with a suitable solvent, air dry, and deface the label before disposing in regular trash or recycling, if permitted by institutional policy.[1][2] The rinsate must be collected and treated as hazardous waste.[1] |
Experimental Protocols for Waste Characterization
In the absence of a specific Safety Data Sheet for "this compound," researchers should follow standard laboratory procedures to characterize the waste. This may involve:
-
Reviewing Experimental Records: Identify all chemical constituents that may be present in the waste stream.
-
Consulting Chemical Databases: Use resources like the PubChem or the CAS Registry to find information on the properties and hazards of the identified constituents.
-
Contacting the Manufacturer: If the chemical was purchased, the manufacturer is the primary source for the Safety Data Sheet.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of a chemical waste product in a laboratory setting.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of all chemical waste, including unidentified substances, thereby fostering a secure and responsible laboratory environment. Always consult your institution's specific guidelines and the relevant Safety Data Sheets before handling and disposing of any chemical.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 3. youtube.com [youtube.com]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. assets.ctfassets.net [assets.ctfassets.net]
- 7. swacogroup.com.na [swacogroup.com.na]
Personal protective equipment for handling MS33
Disclaimer: The following guide is based on the assumption that "MS33" is a potent, cytotoxic, small-molecule kinase inhibitor used in research. The information provided is for research use only and is modeled on established safety protocols for handling highly potent pharmaceutical compounds. Users must consult their institution's specific safety guidelines and the Safety Data Sheet (SDS) for any compound they handle.
This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling the potent compound this compound. Adherence to these protocols is critical for minimizing exposure risk and ensuring a safe laboratory environment.
Hazard Identification and Quantitative Data
This compound is considered a highly potent and hazardous compound. The primary risks include cytotoxicity, potential mutagenicity, and teratogenicity. Exposure can occur via inhalation of airborne particles, skin contact, or accidental ingestion.[1][2] All handling operations must be designed to minimize these risks.
The table below summarizes key quantitative data relevant to the safe handling of this compound. Occupational Exposure Limits (OELs) are established to define the maximum permissible airborne concentration of a substance to which a worker can be exposed over a specific period without adverse health effects.[3][4]
| Parameter | Value | Significance & Reference |
| Compound Class | Potent Kinase Inhibitor | High biological activity requires stringent containment. |
| Physical Form | Crystalline Solid (Powder) | High risk of aerosolization during handling. |
| Occupational Exposure Limit (OEL) | < 1 µg/m³ (8-hr TWA) | Highly potent compound requiring full containment and isolation.[4][5] |
| Solubility | DMSO (>50 mg/mL), Ethanol (~10 mg/mL) | Guides solvent selection for stock solutions; DMSO is preferred.[6] |
| Toxicity Profile | Cytotoxic, Suspected Mutagen/Teratogen | Poses significant health risks, including to reproductive health.[2] |
TWA: Time-Weighted Average
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to create a robust barrier between the researcher and the compound.[7] All personnel must be trained on the correct donning and doffing procedures to prevent self-contamination.[8]
| PPE Category | Specification | Rationale |
| Hand Protection | Double Nitrile Gloves (Chemo-rated) | Provides primary barrier against skin contact. Double-gloving is required for handling potent compounds.[5][9] |
| Body Protection | Disposable, fluid-resistant gown with knit cuffs | Protects skin and personal clothing from contamination. Cuffs should be tucked under the outer glove.[1] |
| Eye/Face Protection | Chemical splash goggles and a full face shield | Ensures complete protection from splashes or aerosolized particles.[5][7] |
| Respiratory Protection | Fit-tested N95 respirator (or higher) | Required when handling powder outside of a certified containment system to prevent inhalation.[7] |
| Foot Protection | Closed-toe shoes and disposable shoe covers | Protects feet from spills and prevents tracking contamination outside the designated handling area.[7][8] |
Operational Plan: Safe Handling Workflow
A systematic workflow is crucial for safely managing this compound from preparation to disposal. All handling of powdered this compound must occur within a designated area, such as a certified chemical fume hood, glove box, or containment isolator, to control exposure at the source.[5][8]
3.1. Preparation Phase
-
Designate Area: Clearly mark and restrict access to the handling area (e.g., a specific fume hood).[5]
-
Decontamination Setup: Prepare a validated decontamination solution (e.g., 1% sodium hypochlorite followed by 70% ethanol) and have it readily available.[8]
-
Waste Containers: Pre-label dedicated, sealed hazardous waste containers for solid, liquid, and sharp waste contaminated with this compound.[8][10]
-
Don PPE: Put on all required PPE in the correct order before entering the designated handling area.[8]
3.2. Handling Phase
-
Weighing: Use a containment system like a glove bag or ventilated balance enclosure. If handling powders openly in a fume hood, use techniques that minimize dust generation.[8][11]
-
Solution Preparation: Slowly add solvent to the solid compound to avoid splashing. Keep containers covered whenever possible.[8]
-
Spill Management: In case of a spill, alert others immediately. Use a chemical spill kit to contain and clean the spill, working from the outside in. All cleanup materials must be disposed of as hazardous waste.[1][8]
3.3. Post-Handling Phase
-
Decontamination: Thoroughly wipe down all surfaces and equipment with the prepared decontamination solution.[8][12]
-
Doff PPE: Carefully remove PPE in the designated doffing area to avoid self-contamination. Dispose of all single-use items in the hazardous waste container.[8]
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[13]
Experimental Protocol: Preparation of a 10mM this compound Stock Solution
This protocol outlines the steps for safely preparing a stock solution from a powdered compound.[14]
-
Pre-calculation: Determine the required mass of this compound and volume of DMSO to achieve a 10mM concentration.
-
Setup: Perform all steps inside a certified chemical fume hood or other containment enclosure.[14] Lay down a disposable absorbent bench liner.
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully add the calculated amount of this compound powder to the tube using an anti-static spatula.[15]
-
Solubilization: Add the calculated volume of sterile DMSO to the tube.[6] Cap the tube securely.
-
Dissolving: Vortex the solution until the this compound is fully dissolved. A brief sonication in a water bath may be used if necessary to break up precipitates.[14]
-
Labeling & Storage: Clearly label the tube with the compound name (this compound), concentration (10mM), solvent (DMSO), date, and your initials. Store according to the manufacturer's recommendations (e.g., at -20°C or -80°C, protected from light).[16]
-
Cleanup: Dispose of all contaminated disposable items (e.g., weigh paper, spatula, gloves) in the designated hazardous waste container.[5] Decontaminate the work area.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[10]
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, gowns, shoe covers, pipette tips, tubes) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[8]
-
Liquid Waste: Unused stock solutions and contaminated solvents must be collected in a separate, labeled hazardous liquid waste container. Do not pour this compound waste down the drain.
-
Decontamination: All non-disposable equipment (e.g., glassware, stir bars) must be decontaminated. This typically involves soaking in a validated cleaning or deactivating solution.[12]
-
Waste Pickup: Follow your institution's procedures for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for pickup and incineration of the waste.[10] High-temperature incineration is the preferred method for destroying potent pharmaceutical compounds.[17]
Mandatory Visualizations
The diagram below illustrates the critical stages of the safe handling workflow for a potent compound like this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of Potent Compound this compound.
References
- 1. ipservices.care [ipservices.care]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Occupational Exposure Risks When Working with Protein Therapeutics and the Development of a Biologics Banding System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 11. aiha.org [aiha.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. quora.com [quora.com]
- 14. emulatebio.com [emulatebio.com]
- 15. crispmaastricht.nl [crispmaastricht.nl]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. iwaste.epa.gov [iwaste.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

